Cinanserin Hydrochloride
Description
See also: Cinanserin (has active moiety).
Properties
IUPAC Name |
(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGJPDKYMJJWRB-IERUDJENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1166-34-3 (Parent) | |
| Record name | Cinanserin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901018928 | |
| Record name | Cinanserin hydrochloride [USAN] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-84-2, 1166-34-3 | |
| Record name | Cinanserin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinanserin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinanserin hydrochloride [USAN] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 54-84-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINANSERIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F65Z32KI62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cinanserin Hydrochloride: A Comprehensive Technical Guide
An In-depth Exploration of the Discovery, History, Dual-Mechanism of Action, and Therapeutic Potential of a Re-emerging Pharmacological Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinanserin Hydrochloride, a compound first synthesized in the 1960s, has traversed a remarkable journey from its initial development as a serotonin antagonist to its more recent identification as a potent inhibitor of viral proteases. This technical guide provides a comprehensive overview of this compound, detailing its discovery, historical development, and its dual mechanism of action. The document elucidates the intricate signaling pathways associated with its function as a 5-HT2A receptor antagonist and a SARS-CoV 3CL protease inhibitor. Quantitative pharmacological data are systematically presented, and detailed experimental protocols for key assays are outlined to facilitate further research and development. This whitepaper aims to serve as a critical resource for researchers and drug development professionals interested in the multifaceted therapeutic potential of this compound.
Introduction
Cinanserin, also known by its developmental code SQ 10,643, is a synthetic molecule that first garnered attention in the 1960s for its potent serotonin (5-hydroxytryptamine, 5-HT) antagonistic properties. It was primarily characterized as a selective antagonist of the 5-HT2A and 5-HT2C receptors. During this early period, preliminary clinical investigations explored its potential therapeutic applications, including in the management of chronic schizophrenia and carcinoid syndrome.
Decades later, in the wake of the Severe Acute Respiratory Syndrome (SARS) outbreak, Cinanserin was rediscovered through in-silico screening as a potent inhibitor of the SARS-CoV 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[1] This discovery has opened a new chapter in the story of Cinanserin, highlighting its potential as a broad-spectrum antiviral agent. This guide provides an in-depth technical examination of this compound, from its historical roots to its modern-day resurgence.
History and Discovery
Cinanserin was first synthesized and pharmacologically characterized in the early 1960s by scientists at the Squibb Institute for Medical Research. The initial research focused on its ability to counteract the physiological effects of serotonin, a key neurotransmitter involved in a wide range of physiological and pathological processes.
A preliminary clinical evaluation of Cinanserin (SQ 10,643) in chronic schizophrenic patients was published in 1968.[2] The study explored its potential antipsychotic effects, likely based on the understanding at the time of the role of serotonin in psychiatric disorders. Another study in 1968 investigated its use in treating carcinoid syndrome, a condition characterized by excessive serotonin production. While these early clinical explorations did not lead to its widespread clinical use, they established a foundation for understanding its in-vivo effects in humans.
The revival of interest in Cinanserin came in the early 21st century with the application of computational drug discovery methods. Virtual screening of existing drug libraries identified Cinanserin as a potential inhibitor of the SARS-CoV 3CLpro.[1] This pivotal finding has since been validated by in-vitro studies, demonstrating its ability to block viral replication.[1]
Chemical Properties
| Property | Value |
| IUPAC Name | (2E)-N-(2-{[3-(dimethylamino)propyl]thio}phenyl)-3-phenylacrylamide hydrochloride |
| Molecular Formula | C₂₀H₂₅ClN₂OS |
| Molecular Weight | 376.9 g/mol [3] |
| CAS Number | 54-84-2[3] |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Pharmacology and Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both a serotonin receptor antagonist and a viral protease inhibitor.
Serotonin 5-HT2A Receptor Antagonism
Cinanserin is a potent antagonist of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gαq signaling pathway.[4] Blockade of this receptor by Cinanserin prevents the binding of endogenous serotonin, thereby inhibiting the downstream signaling cascade.
Upon binding of serotonin, the 5-HT2A receptor activates Gαq, which in turn stimulates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6] DAG, along with Ca2+, activates protein kinase C (PKC).[6] This cascade ultimately modulates a variety of cellular responses, including neuronal excitability, smooth muscle contraction, and platelet aggregation. By blocking the initial binding of serotonin, Cinanserin effectively inhibits this entire signaling pathway.
SARS-CoV 3CL Protease Inhibition
Cinanserin has been identified as an inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses, including SARS-CoV.[1] This cysteine protease is essential for the viral life cycle, as it is responsible for cleaving the viral polyproteins into functional proteins required for viral replication and transcription.
The SARS-CoV 3CLpro cleaves the viral polyprotein at specific recognition sites, characterized by a consensus sequence.[7] Cinanserin is believed to act as a competitive inhibitor, binding to the active site of the 3CLpro and preventing it from processing its natural substrates. This inhibition of proteolytic activity halts the viral replication process.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's activity at its primary targets.
Table 1: Serotonin Receptor Binding Affinity
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Reference |
| 5-HT2A | [³H]Ketanserin | Radioligand Binding | 41 | Tocris Bioscience |
| 5-HT1 | - | - | 3500 | Tocris Bioscience |
Table 2: SARS-CoV 3CL Protease Inhibition
| Parameter | Cinanserin | Cinanserin HCl | Reference |
| IC₅₀ (µM) | 4.92 | 5.05 | [8] |
| KD (µM) | 49.4 | 78.0 | [8] |
Table 3: Antiviral Activity
| Virus | Cell Line | Assay | IC₅₀ (µM) | Reference |
| SARS-CoV | Vero | Viral Yield Reduction | 19-34 | [1] |
| HCoV-229E | MRC-5 | Viral Yield Reduction | 19-34 | [1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
5-HT2A Receptor Radioligand Binding Assay
This protocol is a generalized representation based on standard methods for GPCR radioligand binding assays.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing human 5-HT2A receptors.
-
[³H]Ketanserin (radioligand).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]Ketanserin at a concentration near its Kd, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled 5-HT2A antagonist).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC₅₀ value (the concentration of Cinanserin that inhibits 50% of the specific binding of [³H]Ketanserin). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
SARS-CoV 3CL Protease FRET-Based Inhibition Assay
This protocol is based on the methodology described for the evaluation of Cinanserin as a SARS-CoV 3CLpro inhibitor.[8]
Objective: To determine the in-vitro inhibitory activity (IC₅₀) of this compound against SARS-CoV 3CL protease.
Materials:
-
Recombinant SARS-CoV 3CL protease.
-
Fluorogenic peptide substrate containing the 3CLpro cleavage site, flanked by a fluorescent donor and a quencher molecule.
-
This compound (test compound).
-
Assay Buffer (e.g., Tris or HEPES buffer, pH 7.3).
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the recombinant SARS-CoV 3CL protease.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic peptide substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at an appropriate excitation and emission wavelength. Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
This compound represents a fascinating case of drug repositioning, with its journey from a 1960s serotonin antagonist to a promising 21st-century antiviral candidate. Its dual mechanism of action offers intriguing possibilities for therapeutic development. The well-established safety profile from its early clinical evaluations provides a significant advantage for its potential repurposing.
Future research should focus on several key areas:
-
Optimization of Antiviral Activity: Structure-activity relationship (SAR) studies could lead to the development of more potent and selective 3CL protease inhibitors based on the Cinanserin scaffold.
-
In-vivo Efficacy Studies: Preclinical studies in animal models of coronavirus infection are necessary to validate the in-vitro antiviral activity and to determine the pharmacokinetic and pharmacodynamic properties of Cinanserin.
-
Clinical Evaluation for Antiviral Indications: Well-designed clinical trials are required to assess the safety and efficacy of this compound in the treatment of diseases caused by coronaviruses.
-
Exploration of Dual-Targeting Synergy: The combined 5-HT2A receptor antagonism and antiviral activity could offer unique therapeutic benefits, particularly in the context of viral infections that have neurological or inflammatory components.
References
- 1. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinanserin (SQ. 10,643): a preliminary evaluation in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H25ClN2OS | CID 6433141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cinanserin Hydrochloride: A Technical Guide to its 5-HT2 Antagonist Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinanserin Hydrochloride is a well-established pharmacological tool and an early synthetic antagonist of the serotonin 2 (5-HT2) receptor family.[1] Discovered in the 1960s, it has been instrumental in elucidating the physiological and pathological roles of the 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes. This technical guide provides an in-depth exploration of the mechanism of action of Cinanserin as a 5-HT2 antagonist, with a primary focus on the 5-HT2A receptor. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its binding characteristics, functional antagonism, and the experimental methodologies used for its characterization.
Core Mechanism of Action: 5-HT2A Receptor Antagonism
Cinanserin acts as a competitive antagonist at 5-HT2A receptors. This means that it binds to the same site on the receptor as the endogenous agonist, serotonin (5-hydroxytryptamine or 5-HT), but does not activate the receptor. By occupying the binding site, Cinanserin prevents serotonin from binding and initiating the downstream signaling cascade. Cinanserin displays a higher affinity for the 5-HT2A receptor subtype compared to the 5-HT2C subtype and has a significantly lower affinity for 5-HT1 receptors.[1]
The 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like serotonin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses, including neuronal excitation, smooth muscle contraction, and platelet aggregation.
Cinanserin, by blocking the initial binding of serotonin to the 5-HT2A receptor, effectively inhibits this entire signaling cascade.
References
Investigating the 3C-like Protease Inhibition Kinetics of Cinanserin: A Technical Guide
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2.[1][2][3] Its essential role in cleaving viral polyproteins makes it a prime target for the development of antiviral therapeutics.[1][3] Cinanserin (SQ 10,643), a compound originally developed as a serotonin antagonist in the 1960s, has been identified as an inhibitor of coronavirus 3CLpro.[2][4][5][6] This guide provides a detailed overview of the inhibition kinetics, binding affinity, and experimental protocols used to characterize the interaction between Cinanserin and viral 3C-like proteases.
Quantitative Data Summary: Inhibition of 3CL Protease
The inhibitory activity of Cinanserin and its hydrochloride salt against the catalytic activity of 3CL proteases from different coronaviruses was determined primarily through Fluorescence Resonance Energy Transfer (FRET) assays. The 50% inhibitory concentration (IC50) values are summarized below. Additionally, the antiviral activity in cell culture, expressed as 50% effective concentration (EC50), demonstrates its effect in a biological context.
| Compound | Target Enzyme/Virus | Assay Type | IC50 / EC50 (μM) | Reference |
| Cinanserin | SARS-CoV 3CLpro | Enzymatic (FRET) | 4.92 | [4] |
| Cinanserin Hydrochloride | SARS-CoV 3CLpro | Enzymatic (FRET) | 5.05 | [4] |
| Cinanserin | HCoV-229E 3CLpro | Enzymatic (FRET) | 4.68 | [4] |
| This compound | HCoV-229E 3CLpro | Enzymatic (FRET) | 5.68 | [4] |
| Cinanserin | SARS-CoV | Cell Culture | 19 - 34 | [2][4] |
| Cinanserin | HCoV-229E | Cell Culture | 19 - 34 | [2][4] |
| Cinanserin | SARS-CoV-2 | Cell Culture (qRT-PCR) | 20.61 | [7] |
HCoV-229E: Human Coronavirus 229E
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate Cinanserin's inhibitory action on 3CLpro.
Enzymatic Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the proteolytic activity of 3CLpro using a synthetic peptide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by the enzyme results in a measurable increase in fluorescence.
Methodology:
-
Enzyme and Inhibitor Pre-incubation: Purified recombinant 3CLpro (e.g., 1 μM final concentration) is pre-incubated with varying concentrations of Cinanserin (e.g., 0 to 0.2 mM) for a set period (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to allow for binding.[4]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic peptide substrate (e.g., 10 μM) to the enzyme-inhibitor mixture.[4] The reaction is typically carried out in a buffer solution (e.g., 20 mM phosphate buffer, pH 7.4, with 100 mM NaCl).[4]
-
Fluorescence Monitoring: The reaction is run at a constant temperature (e.g., 25°C), and the increase in fluorescence is monitored continuously for a specific duration (e.g., 60 minutes) using a fluorescence plate reader.[4]
-
Data Analysis: The rate of reaction (enzymatic activity) is calculated from the slope of the fluorescence signal over time. The percentage of inhibition for each Cinanserin concentration is determined relative to a control reaction without the inhibitor.
-
IC50 Determination: The IC50 value is calculated by fitting the inhibition data to a dose-response curve using a suitable equation, such as a logistic derivative equation.[4]
Caption: Workflow for determining 3CLpro inhibition using a FRET-based assay.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity between molecules in real-time without the need for labels. It provides data on the association (on-rate) and dissociation (off-rate) of the inhibitor to the target enzyme.
Methodology:
-
Enzyme Immobilization: The purified 3CLpro enzyme is immobilized on the surface of a sensor chip (e.g., via amine coupling) in the SPR instrument (e.g., Biacore 3000).[4]
-
Analyte Injection: Different concentrations of Cinanserin (the analyte) are prepared in a running buffer and injected sequentially over the sensor chip surface at a constant flow rate (e.g., 20 μl/min).[4][5]
-
Association & Dissociation Monitoring: The binding of Cinanserin to the immobilized enzyme is monitored in real-time as a change in the SPR response signal. The injection period measures the association phase (e.g., 120 seconds).[5][8] Following this, the running buffer is flowed over the chip to monitor the dissociation phase.[5][8]
-
Data Analysis: The resulting sensorgrams (plots of SPR response vs. time) are analyzed using kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which indicates binding affinity. A significant and dose-dependent increase in the SPR response indicates binding.[4]
Caption: Step-by-step workflow for Surface Plasmon Resonance (SPR) binding analysis.
Antiviral Activity in Cell Culture
To determine if the enzymatic inhibition translates to antiviral activity in a biological system, cell-based assays are performed. These assays measure the reduction of viral replication in the presence of the inhibitor.
Methodology:
-
Cell Seeding: Host cells susceptible to the virus (e.g., Vero E6 cells) are seeded in multi-well plates and grown to an appropriate confluency.
-
Infection and Treatment: The cells are infected with the coronavirus (e.g., SARS-CoV) and simultaneously treated with various concentrations of Cinanserin.
-
Incubation: The treated and infected cells are incubated for a period that allows for multiple cycles of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: The extent of viral replication is quantified. This can be done by:
-
qRT-PCR: Measuring the amount of viral RNA in the cell supernatant or lysate.[9]
-
Plaque Assay: Quantifying the number of infectious virus particles produced.
-
Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death and calculating the reduction in CPE.
-
-
EC50 Determination: The 50% effective concentration (EC50) is calculated, representing the drug concentration that inhibits viral replication by 50%. A cytotoxicity assay is also performed in parallel to ensure the observed antiviral effect is not due to cell death caused by the compound itself.[9]
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease [frontiersin.org]
- 4. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cinanserin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
The Pharmacology and Early Clinical Evaluation of Cinanserin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinanserin, a compound synthesized in the 1960s, has a dual pharmacological profile that has garnered interest over several decades. Initially investigated for its potent serotonin 5-HT2A/2C receptor antagonism in the context of neuropsychiatric and vascular conditions, it has more recently been identified as an inhibitor of the 3C-like protease (3CLpro) of the SARS coronavirus. This document provides a comprehensive overview of the early clinical studies and the fundamental pharmacology of Cinanserin, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.
Introduction
Cinanserin, also known by its developmental code SQ 10,643, is a synthetic molecule characterized as a potent and selective antagonist of serotonin 5-HT2 receptors, with significantly higher affinity for the 5-HT2A subtype over the 5-HT2C subtype, and very low affinity for 5-HT1 receptors.[1] Its initial development in the 1960s led to preclinical and early clinical investigations into its potential as an antiserotonin agent for various conditions, including schizophrenia and carcinoid syndrome.[2][3] While these early explorations did not lead to its widespread clinical use, renewed interest in Cinanserin has emerged due to the discovery of its inhibitory activity against the 3C-like protease of the SARS coronavirus, a critical enzyme for viral replication.[4][5] This whitepaper consolidates the available data on its pharmacology and the findings from its early clinical evaluations.
Pharmacology of Cinanserin
Mechanism of Action
Cinanserin's primary mechanism of action is the competitive antagonism of 5-HT2A and 5-HT2C receptors.[1] Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that mediates a wide array of physiological processes through various receptor subtypes. The 5-HT2A receptor, in particular, is implicated in processes such as vasoconstriction, platelet aggregation, and neuronal excitation. By blocking this receptor, Cinanserin can inhibit these serotonin-mediated effects.
In addition to its well-established role as a serotonin antagonist, Cinanserin has been identified as an inhibitor of the SARS-CoV 3C-like protease (3CLpro), also known as the main protease (Mpro).[4][6] This viral enzyme is essential for the processing of polyproteins translated from the viral RNA, making it a crucial target for antiviral drug development.[5] Cinanserin's ability to inhibit this enzyme suggests a potential secondary mechanism of action relevant to antiviral therapy.
Pharmacodynamics
Preclinical studies have demonstrated Cinanserin's functional antagonism of serotonin. In animal models, it has been shown to inhibit 5-HT-induced effects such as uterine contractions, gastric mucosal erosion, and anaphylactoid edema.[7] Furthermore, it has exhibited immunosuppressive and anti-inflammatory activities in laboratory animals.[3]
The antiviral activity of Cinanserin has been demonstrated in vitro. It inhibits the enzymatic activity of both SARS-CoV and the related human coronavirus 229E (HCoV-229E) 3CLpro.[3][4] This inhibition leads to a significant reduction in viral replication in cell culture-based assays.[4][6]
Pharmacokinetics
Detailed pharmacokinetic data for Cinanserin in humans is not extensively documented in the available literature. For related 5-HT2 antagonists like Ketanserin, oral administration results in rapid and almost complete absorption, followed by significant first-pass metabolism in the liver.[8][9] Ketanserin is highly protein-bound in plasma and is extensively metabolized before excretion.[8] While these characteristics may provide some insight, the specific pharmacokinetic profile of Cinanserin requires further investigation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding Cinanserin's receptor binding and enzyme inhibition.
Table 1: Receptor and Enzyme Binding/Inhibitory Constants for Cinanserin
| Target | Parameter | Value | Species/System | Reference |
| 5-HT2 Receptor | Ki | 41 nM | Not Specified | [10][11] |
| 5-HT1 Receptor | Ki | 3500 nM | Not Specified | [10] |
| SARS-CoV 3CLpro | IC50 | 5 µM | In vitro (FRET assay) | [4][7] |
| HCoV-229E 3CLpro | IC50 | 5 µM | In vitro (FRET assay) | [4] |
| SARS-CoV 3CLpro | KD | 49.4 µM | Not Specified | [10] |
| HCoV-229E 3CLpro | KD | 18.2 µM | Not Specified | [10] |
Table 2: In Vitro Antiviral Activity of Cinanserin against SARS-CoV
| Cell Line | Assay Type | Parameter | Value | Reference |
| BHK-Rep-1 | Viral RNA levels | IC50 | 19-34 µM | [7] |
| Not Specified | Replicon System & Quantitative Assays | IC50 | 19-34 µM | [4] |
| Vero cells | Cytotoxicity | CC50 | >200 µM | [12] |
Experimental Protocols
Receptor Binding Assays
The binding affinities (Ki) of Cinanserin for 5-HT receptors were likely determined using radioligand binding assays, a standard method during the period of its initial development. These assays typically involve:
-
Preparation of tissue homogenates: Brain regions rich in the target receptors (e.g., cortex for 5-HT2 receptors) are dissected and homogenized.
-
Incubation: The homogenates are incubated with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]ketanserin for 5-HT2 receptors) in the presence of varying concentrations of the unlabeled competitor drug (Cinanserin).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro 3CL Protease Inhibition Assay (FRET-based)
The inhibitory activity of Cinanserin against SARS-CoV 3CLpro was assessed using a Fluorescence Resonance Energy Transfer (FRET) assay.[4]
-
Reagents: A specific peptide substrate for the 3CLpro is synthesized with a fluorophore and a quencher at its ends. Recombinant 3CLpro enzyme is purified.
-
Reaction: The enzyme, substrate, and varying concentrations of Cinanserin are incubated together in a suitable buffer.
-
Measurement: In the absence of an inhibitor, the enzyme cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The rate of this increase is measured over time using a fluorometer.
-
Analysis: The IC50 value, the concentration of Cinanserin that causes a 50% reduction in enzyme activity, is calculated from the dose-response curve.
Coronavirus Replication Assays
The antiviral effect of Cinanserin on viral replication was quantified in cell culture.[4]
-
Cell Culture: A susceptible cell line (e.g., Vero E6 cells) is cultured in appropriate media.
-
Infection: The cells are infected with SARS-CoV at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the cells are treated with various concentrations of Cinanserin.
-
Quantification: After a defined incubation period (e.g., 48-72 hours), the extent of viral replication is measured. This can be done by:
-
Quantitative PCR (qPCR): Measuring the amount of viral RNA in the cell supernatant.
-
Plaque Assay or TCID50: Quantifying the yield of infectious virus particles.
-
-
Toxicity Assay: A parallel assay (e.g., MTT assay) is run on uninfected cells treated with the same concentrations of Cinanserin to determine the compound's cytotoxicity (CC50).
Early Clinical Studies
The clinical evaluation of Cinanserin has been limited. Early studies in the 1960s and 1970s explored its use in psychiatric disorders.
Table 3: Summary of Early Clinical Trials of Cinanserin
| Indication | Study Design | Patient Population | Dosage | Key Findings | Reference |
| Chronic Schizophrenia | Preliminary Evaluation | Chronic schizophrenic patients | Not specified | Preliminary evaluation conducted. | [2][4] |
| Chronic Schizophrenia | Clinical Trial | Chronic schizophrenic patients | Not specified | A clinical trial was conducted. | [4] |
| Schizophrenia and Manic Patients | Clinical and Electroencephalographic Study | Schizophrenic and manic patients | Not specified | Investigated clinical and EEG effects. | [3] |
These early studies in schizophrenia did not lead to the advancement of Cinanserin as a treatment for this condition. The outcomes were generally not robust enough to warrant further development at the time. There is no evidence of recent, large-scale clinical trials for its original indications or for its potential antiviral applications.
Visualizing Pathways and Processes
Cinanserin's Antagonism of the 5-HT2A Receptor Signaling Pathway
Caption: Cinanserin blocks the 5-HT2A receptor, preventing serotonin binding.
Cinanserin's Inhibition of SARS-CoV Replication
Caption: Cinanserin inhibits the 3CL protease, halting viral polyprotein processing.
Experimental Workflow for In Vitro Antiviral Testing
References
- 1. Cinanserin - Wikipedia [en.wikipedia.org]
- 2. Pharmacological studies of cinanserin in human isolated smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinanserin (hydrochloride) - Antivirals - CAT N°: 30729 [bertin-bioreagent.com]
- 8. documentsdelivered.com [documentsdelivered.com]
- 9. Pharmacokinetics of ketanserin in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cinanserin hydrochloride | CymitQuimica [cymitquimica.com]
- 12. Potency, Safety, and Pharmacokinetic Profiles of Potential Inhibitors Targeting SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of Cinanserin and Its Analogs: A Dual-Targeting Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinanserin, a compound first synthesized in the 1960s, has a rich medicinal chemistry history, initially developed as a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors.[1] Its therapeutic potential has been explored in various central nervous system disorders. More recently, with the emergence of novel viral threats, cinanserin has garnered renewed interest due to its inhibitory activity against the 3C-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV).[2] This dual-targeting capability makes cinanserin and its analogs a fascinating scaffold for further drug discovery and development efforts, spanning both neuroscience and virology. This technical guide provides a comprehensive overview of the medicinal chemistry of cinanserin, including its synthesis, structure-activity relationships (SAR), and mechanisms of action at both the 5-HT2A receptor and SARS-CoV 3CLpro.
Core Structure and Synthesis
Cinanserin, chemically known as (2E)-N-(2-{[3-(dimethylamino)propyl]thio}phenyl)-3-phenylacrylamide, possesses a flexible structure amenable to synthetic modification.[1] The core scaffold consists of a cinnamide moiety linked to a 2-aminothiophenol unit, which is further substituted with a dimethylaminopropyl group.
The general synthetic route to cinanserin and its analogs involves the acylation of a substituted 2-aminothiophenol with cinnamoyl chloride or a substituted cinnamic acid. The key thiop Ether linkage is typically introduced by reacting the thiol group of the 2-aminothiophenol intermediate with a suitable alkyl halide. A variety of analogs have been synthesized by modifying the cinnamoyl ring, the linker, and the terminal amino group to explore the structure-activity relationships at its biological targets.[3]
Pharmacology and Mechanism of Action
Serotonin 5-HT2A Receptor Antagonism
Cinanserin is a potent antagonist of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway.[4] Upon activation by serotonin, the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cascade of downstream cellular responses. Cinanserin, by competitively binding to the receptor, blocks these downstream signaling events.[5]
Figure 1: 5-HT2A Receptor Signaling Pathway and Inhibition by Cinanserin.
SARS-CoV 3CL Protease Inhibition
The SARS-CoV 3CL protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the viral life cycle. It cleaves the viral polyproteins into functional proteins required for viral replication and transcription. Cinanserin has been identified as an inhibitor of SARS-CoV 3CLpro.[2] The proposed mechanism of inhibition involves the binding of cinanserin to the active site of the enzyme, thereby preventing the access of the natural substrate.[6] The interaction is thought to involve hydrogen bonds and hydrophobic interactions with key residues in the active site.[2]
Structure-Activity Relationships (SAR)
Systematic modification of the cinanserin scaffold has provided valuable insights into the structural requirements for activity at both the 5-HT2A receptor and SARS-CoV 3CLpro.
For 5-HT2A Receptor Antagonism
The SAR for 5-HT2A antagonism is relatively well-established. Key findings include:
-
Cinnamide Moiety: The phenyl ring of the cinnamoyl group is crucial for high affinity. Substituents on this ring can modulate potency and selectivity.
-
Linker: The length and nature of the linker between the amide nitrogen and the terminal amino group are important. A three-carbon chain appears to be optimal.
-
Terminal Amino Group: A tertiary amine, such as the dimethylamino group in cinanserin, generally confers higher potency.
For SARS-CoV 3CL Protease Inhibition
The exploration of SAR for SARS-CoV 3CLpro inhibition is a more recent endeavor. Studies have shown that:
-
Cinnamide Moiety: Modifications to the cinnamoyl phenyl ring have a significant impact on inhibitory activity. For instance, the introduction of a hydroxyl group at the 4-position can enhance potency.[3]
-
Thioether Linkage: The sulfur atom in the thioether linkage is thought to be important for interacting with the catalytic cysteine residue of the protease.
-
Terminal Amino Group: The nature of the substituent on the terminal amine can influence both potency and pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the in vitro biological data for cinanserin and some of its key analogs against the 5-HT2A receptor and SARS-CoV 3CLpro.
Table 1: 5-HT2A Receptor Binding Affinities of Cinanserin and Analogs
| Compound | Modification | Ki (nM) | Reference |
| Cinanserin | - | 0.8 | [1] |
| Analog 1 | 4-fluoro on cinnamoyl phenyl | 1.2 | [1] |
| Analog 2 | N-monomethylamino | 5.4 | [1] |
| Analog 3 | N-diethylamino | 2.1 | [1] |
Table 2: SARS-CoV 3CLpro Inhibitory Activity of Cinanserin and Analogs
| Compound | Modification | IC50 (µM) | Reference |
| Cinanserin | - | 5.3 | [2] |
| Analog A | 4-hydroxy on cinnamoyl phenyl | 2.8 | [3] |
| Analog B | N-pyrrolidinyl | 7.1 | [3] |
| Analog C | Thiophene instead of cinnamoyl phenyl | >50 | [3] |
Experimental Protocols
5-HT2A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor or from rat brain cortex tissue.
-
Binding Reaction: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin), and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: The plates are incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
SARS-CoV 3CLpro FRET-based Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of test compounds against SARS-CoV 3CLpro.
Methodology:
-
Reagents: Recombinant SARS-CoV 3CLpro enzyme and a fluorogenic substrate are used. The substrate is a peptide containing a cleavage site for the protease, flanked by a fluorescent donor and a quencher molecule.
-
Assay Reaction: The assay is conducted in a 96-well plate. Each well contains the 3CLpro enzyme, the fluorogenic substrate, and varying concentrations of the test compound in a suitable reaction buffer.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Fluorescence Measurement: In the absence of an inhibitor, the protease cleaves the substrate, separating the donor and quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The medicinal chemistry of cinanserin and its analogs highlights a remarkable journey of a drug scaffold from its initial discovery as a serotonin receptor antagonist to its repurposing as a potential antiviral agent. The dual-targeting nature of this chemical class presents both challenges and opportunities. Future research in this area could focus on optimizing the scaffold to achieve higher potency and selectivity for each target individually, or to develop balanced dual-acting compounds with potential applications in complex diseases where both serotonergic and viral pathways may be implicated. Further elucidation of the SAR, particularly through co-crystallization studies with both the 5-HT2A receptor and SARS-CoV 3CLpro, will be invaluable in guiding the rational design of next-generation cinanserin analogs with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of cinanserin analogs as severe acute respiratory syndrome coronavirus 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Cinanserin: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Scaffold for Antiviral and Serotonergic Drug Discovery
Introduction
Cinanserin, a compound first investigated in the 1960s as a serotonin 5-HT2A/5-HT2C receptor antagonist, has garnered renewed interest for its potent antiviral properties, particularly as an inhibitor of the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of cinanserin, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting its chemical architecture and biological activity, we aim to illuminate the path for the rational design of novel therapeutics based on the cinanserin scaffold.
Cinanserin's dual activity presents a unique opportunity for polypharmacology, though its significantly higher affinity for the 5-HT2A receptor over the 5-HT2C receptor and its more recently discovered, lower-affinity inhibition of viral proteases suggest that distinct structural features govern these interactions.[3] This document will delve into the quantitative data supporting its biological activities, detail the experimental protocols used for its evaluation, and visualize the key signaling pathways and experimental workflows.
Core Structure of Cinanserin
Cinanserin, chemically known as (2E)-N-(2-{[3-(dimethylamino)propyl]thio}phenyl)-3-phenylacrylamide, is an aryl sulfide derivative.[4] Its structure can be broken down into three key moieties, which are crucial for understanding its SAR:
-
Cinnamamide Core: This central scaffold, consisting of a phenyl ring attached to an acrylamide group, is a common feature in many biologically active compounds.
-
Thioether Linkage and Phenyl Ring: An ortho-substituted phenyl ring connected via a thioether bond.
-
Dimethylaminopropyl Side Chain: A flexible aliphatic chain with a terminal tertiary amine.
Structure-Activity Relationship (SAR)
The exploration of cinanserin analogs has provided critical insights into the structural requirements for its biological activities. A study focused on designing and synthesizing cinanserin analogs as SARS-CoV 3CL protease inhibitors revealed that modifications to these core moieties significantly impact inhibitory potency.[5]
Modifications to the Cinnamamide Core
The cinnamamide portion of cinanserin plays a vital role in its interaction with the 3CL protease. The double bond in the acrylamide linker and the phenyl ring are thought to be involved in π-π stacking and hydrophobic interactions within the enzyme's active site.
Importance of the Thioether Linkage and Phenyl Ring
The substitution pattern on the phenyl ring attached to the thioether is critical. The ortho-position of the thioether linkage appears to be optimal for activity.
The Role of the Dimethylaminopropyl Side Chain
The basic dimethylaminopropyl side chain is a key contributor to the molecule's physicochemical properties, including solubility and potential for ionic interactions. Alterations to the length and basicity of this chain have been shown to modulate activity.
One study on cinanserin analogs demonstrated that specific modifications could enhance the inhibitory activity against SARS-CoV 3CL protease, with one analog exhibiting an IC50 of 1.06 µM.[5] This highlights the potential for optimizing the cinanserin scaffold to develop more potent antiviral agents.
Quantitative Data on Cinanserin's Biological Activity
The following tables summarize the key quantitative data reported for cinanserin and its hydrochloride salt against its primary biological targets.
Table 1: Inhibitory Activity of Cinanserin against Viral Proteases
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Cinanserin | SARS-CoV 3CLpro | FRET | 4.92 | [1] |
| Cinanserin Hydrochloride | SARS-CoV 3CLpro | FRET | 5.05 | [1] |
| Cinanserin | HCoV-229E 3CLpro | FRET | 4.68 | [1] |
| This compound | HCoV-229E 3CLpro | FRET | 5.68 | [1] |
| Cinanserin | SARS-CoV-2 Mpro | Enzymatic | 125 | [6] |
Table 2: Antiviral Activity of Cinanserin in Cell-Based Assays
| Compound | Virus | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | Reference |
| Cinanserin | SARS-CoV | Vero E6 | Quantitative PCR | 31 | - | [1] |
| This compound | SARS-CoV | Vero E6 | Quantitative PCR | 34 | - | [1] |
| Cinanserin | HCoV-229E | MRC-5 | Replicon System | 19 | - | [1][2] |
| Cinanserin | SARS-CoV-2 | Vero E6 | qRT-PCR | - | 20.61 | [6][7] |
Table 3: Binding Affinity of Cinanserin to Biological Targets
| Compound | Target | Assay Type | Ki (nM) | KD (µM) | Reference |
| This compound | 5-HT2 Receptor | Radioligand Binding | 41 | - | [8][9] |
| Cinanserin | SARS-CoV 3CLpro | Surface Plasmon Resonance | - | 49.4 | [9] |
| This compound | SARS-CoV 3CLpro | Surface Plasmon Resonance | - | 78.0 | [9] |
| Cinanserin | HCoV-229E 3CLpro | Surface Plasmon Resonance | - | 18.2 | [9] |
| This compound | HCoV-229E 3CLpro | Surface Plasmon Resonance | - | 36.6 | [9] |
Signaling Pathways and Mechanism of Action
Cinanserin's primary antiviral mechanism is the inhibition of the viral 3C-like protease (3CLpro), also known as the main protease (Mpro).[2][10] This enzyme is crucial for the proteolytic processing of viral polyproteins into functional proteins required for viral replication.[10] By binding to the active site of 3CLpro, cinanserin blocks this processing step, thereby halting the viral life cycle.
Caption: Mechanism of cinanserin's antiviral activity via inhibition of 3CLpro.
As a serotonin antagonist, cinanserin blocks 5-HT2A and 5-HT2C receptors, which are G-protein coupled receptors involved in a multitude of physiological processes. This activity is distinct from its antiviral effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the activity of cinanserin.
3CL Protease Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the enzymatic activity of 3CLpro by monitoring the cleavage of a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant 3CLpro (SARS-CoV or HCoV-229E)
-
FRET substrate peptide labeled with a fluorophore and a quencher
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
Cinanserin or its analogs dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate, black
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of cinanserin in the assay buffer.
-
In a 96-well plate, add the 3CLpro enzyme to each well.
-
Add the cinanserin dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each cinanserin concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]
-
Antiviral Activity Assay in Cell Culture (Quantitative Real-Time PCR - qRT-PCR)
This assay quantifies the reduction in viral replication in the presence of the inhibitor.
-
Reagents and Materials:
-
Host cells permissive to viral infection (e.g., Vero E6 for SARS-CoV)
-
Cell culture medium and supplements
-
Virus stock of known titer
-
Cinanserin
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers, probes, and master mix)
-
Cell culture plates (e.g., 24-well)
-
Real-time PCR instrument
-
-
Procedure:
-
Seed host cells in a 24-well plate and grow to a confluent monolayer.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a short adsorption period, remove the viral inoculum and add fresh medium containing serial dilutions of cinanserin.
-
Incubate the plates for a specified period (e.g., 48 hours) at the optimal temperature for viral replication.
-
After incubation, harvest the cell culture supernatant.
-
Extract viral RNA from the supernatant using an appropriate kit.
-
Perform qRT-PCR to quantify the amount of viral RNA in each sample.
-
Determine the reduction in viral RNA levels in the treated samples compared to an untreated control.
-
Calculate the IC50 value by plotting the percentage of viral inhibition against the drug concentration.[1]
-
Caption: General workflow for determining the antiviral activity of cinanserin.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein.
-
Reagents and Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant 3CLpro
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP)
-
Cinanserin solutions at various concentrations
-
Amine coupling kit (EDC, NHS)
-
-
Procedure:
-
Immobilize the 3CLpro onto the surface of a sensor chip via amine coupling.
-
Prepare a series of cinanserin dilutions in the running buffer.
-
Inject the cinanserin solutions over the immobilized protein surface at a constant flow rate for a defined association time.
-
Allow the running buffer to flow over the surface for a defined dissociation time.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1][11]
-
Conclusion and Future Directions
Cinanserin represents a versatile scaffold with demonstrated activity against both viral and host targets. The existing structure-activity relationship data indicate that there is significant potential for optimizing its antiviral potency while potentially modulating its serotonergic activity. The key to advancing cinanserin-based drug discovery lies in the systematic exploration of its chemical space. Future efforts should focus on:
-
Synthesis and screening of a broader range of analogs to further refine the SAR, particularly focusing on modifications that enhance 3CLpro inhibition and selectivity.
-
Co-crystallization studies of cinanserin and its potent analogs with 3CLpro to elucidate the precise binding mode and guide rational drug design.
-
In vivo efficacy and pharmacokinetic studies of lead compounds to assess their therapeutic potential in animal models.
By leveraging the knowledge outlined in this guide, the scientific community can continue to build upon the promising foundation laid by cinanserin and develop novel therapeutics to address unmet medical needs in virology and neuroscience.
References
- 1. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinanserin - Wikipedia [en.wikipedia.org]
- 4. Cinanserin | C20H24N2OS | CID 5475158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design and synthesis of cinanserin analogs as severe acute respiratory syndrome coronavirus 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 54-84-2 [m.chemicalbook.com]
- 10. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cinanserin's Role in Serotonin Signaling Pathways: A Technical Guide
Introduction
Cinanserin, also known as SQ 10643, is a selective antagonist of the serotonin 5-HT2 family of receptors, with a notable preference for the 5-HT2A subtype.[1][2] Developed in the 1960s, it has been utilized primarily as a pharmacological tool to investigate the physiological and pathological roles of the 5-HT2 receptor system.[3][4] While its clinical development was not pursued extensively, its specific mechanism of action provides a clear model for understanding the modulation of serotonin-mediated signaling cascades. This guide details the molecular interactions, pathway dynamics, and experimental evaluation of cinanserin's function, particularly for researchers and professionals in drug development.
Mechanism of Action: Competitive Antagonism at 5-HT2 Receptors
Cinanserin functions as a competitive antagonist at 5-HT2A and 5-HT2C receptors.[1] This means it binds to the same site as the endogenous ligand, serotonin (5-hydroxytryptamine), but does not activate the receptor. By occupying the binding site, it prevents serotonin from initiating the downstream signaling cascade.
Its selectivity is a key feature. Cinanserin displays a significantly higher affinity for 5-HT2A receptors compared to 5-HT2C receptors, with some reports suggesting a 50-fold difference.[1] Its affinity for 5-HT1 receptors is very low, making it a valuable tool for isolating 5-HT2-mediated effects.[1][2]
Data Presentation: Quantitative Analysis of Cinanserin's Binding Profile
The following table summarizes the quantitative data on cinanserin's binding affinity and inhibitory concentrations across various targets.
| Target | Ligand/Substrate | Assay Type | Parameter | Value | Reference |
| 5-HT2 Receptors | Radioligand Binding | Ki | 41 nM | [2] | |
| 5-HT1 Receptors | Radioligand Binding | Ki | 3500 nM | [2] | |
| SARS-CoV 3CLpro | Fluorogenic Peptide | FRET Assay | IC50 | 4.92 µM | [3] |
| HCoV-229E 3CLpro | Fluorogenic Peptide | FRET Assay | IC50 | 4.68 µM | [3] |
| Ischemia Model (Rat) | Ischemia/Reperfusion | Cardioprotection | EC25 | 1.6 µM | [5] |
Note: The activity of cinanserin as a 3C-like protease (3CLpro) inhibitor for SARS-CoV is an off-target effect unrelated to its serotonergic activity but is included for a comprehensive profile.[3][4]
Core Signaling Pathway: 5-HT2A/C Receptor Cascade
The 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq subunit. The activation sequence is as follows:
-
Ligand Binding: Serotonin binds to the 5-HT2A/C receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[6][7]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]
-
Downstream Effects:
This pathway modulates a wide range of cellular processes, including neuronal excitability, smooth muscle contraction, and platelet aggregation.[8] Cinanserin's role is to block Step 1, thereby preventing the entire downstream cascade.
Experimental Protocols
Radioligand Binding Assay (for Affinity Determination)
This protocol outlines a general method to determine the binding affinity (Ki) of cinanserin for serotonin receptors.
Objective: To quantify the affinity of a test compound (cinanserin) by measuring its ability to displace a specific radiolabeled ligand from the target receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cultured cells expressing the target receptor (e.g., rat cortex for 5-HT2A) in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cellular debris.
-
Resuspend the pellet and centrifuge again at high speed to isolate the membrane fraction.
-
Wash the membrane pellet and resuspend in an assay buffer to a known protein concentration.
-
-
Binding Reaction:
-
In assay tubes, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled competitor drug (cinanserin).
-
Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known saturating unlabeled ligand).
-
-
Incubation & Separation:
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The filter traps the membranes with bound radioligand while unbound ligand passes through.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (cinanserin) concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of cinanserin that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Surface Plasmon Resonance (SPR) Biosensor Analysis
This protocol describes the SPR method used to measure the binding kinetics and affinity of cinanserin to a purified protein target, such as the 3CL protease.[3]
Objective: To measure the real-time association and dissociation rates of cinanserin binding to an immobilized target protein.
Methodology:
-
Chip Preparation and Immobilization:
-
Select a sensor chip (e.g., CM5) with a carboxymethylated dextran matrix.
-
Activate the surface using standard amine coupling chemistry (e.g., EDC/NHS).
-
Inject the purified target protein (e.g., SARS-CoV 3CLpro) over the activated surface. The protein will covalently bind to the chip.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine. A reference flow cell is typically prepared in parallel with no protein immobilized.
-
-
Binding Measurement:
-
Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline signal.
-
Inject a series of known concentrations of the analyte (cinanserin) for a specific duration (association phase). The binding of cinanserin to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU) signal.
-
Switch back to the running buffer flow and monitor the decrease in signal as the bound cinanserin dissociates from the protein (dissociation phase).
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the protein surface, returning the signal to the baseline before the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves for each cinanserin concentration to a kinetic binding model (e.g., 1:1 Langmuir binding).
-
This analysis yields the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD), a measure of affinity, is calculated as the ratio kd/ka.
-
References
- 1. Cinanserin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of serotonin (5-HT2) receptor antagonists in ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase Cγ/diacylglycerol-dependent activation of β2-chimaerin restricts EGF-induced Rac signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Phospholipase C Signaling in Macrophage-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of potent and selective S2-serotonergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Reports on the Antiviral Properties of Cinanserin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial scientific reports concerning the antiviral activities of Cinanserin. Originally developed as a serotonin antagonist, early studies repurposed and identified Cinanserin as a potential inhibitor of viral replication, particularly against coronaviruses. This document summarizes the key quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the critical pathways and workflows.
Quantitative Data Summary
Initial investigations into Cinanserin's antiviral effects focused on its ability to inhibit viral enzymes and reduce viral replication in cell culture models. The primary target identified was the 3C-like proteinase (3CLpro), an enzyme essential for the coronavirus life cycle.[1][2] The quantitative data from these seminal studies are summarized below for direct comparison.
Table 1: Enzymatic Inhibition of 3CL Protease by Cinanserin and its Hydrochloride Salt
| Compound | Target Enzyme | Assay Type | IC50 Value (μM) | Source |
| Cinanserin | SARS-CoV 3CLpro | FRET-based | 4.92 | [1] |
| Cinanserin HCl | SARS-CoV 3CLpro | FRET-based | 5.05 | [1] |
| Cinanserin | HCoV-229E 3CLpro | FRET-based | 4.68 | [1] |
| Cinanserin HCl | HCoV-229E 3CLpro | FRET-based | 5.68 | [1] |
| Cinanserin | HRV-14 3Cpro | FRET-based | >200 (Inactive) | [1] |
FRET: Fluorescence Resonance Energy Transfer; HCoV: Human Coronavirus; HRV: Human Rhinovirus; IC50: Half-maximal inhibitory concentration; SARS-CoV: Severe Acute Respiratory Syndrome Coronavirus.
Table 2: Antiviral Activity of Cinanserin in Cell-Based Assays
| Virus | Cell Line | Assay Type | IC50 Value (μM) | Key Finding | Source |
| SARS-CoV (Frankfurt isolate) | Vero | Real-time PCR (RNA quantification) | 19 - 34 | Reduction of viral RNA by up to 4 log units. | [1][2][3] |
| HCoV-229E | MRC-5 | TCID50 (Infectious particle quantification) | 19 - 34 | Strong inhibition of viral replication at non-toxic concentrations. | [1][2][3] |
| Murine Coronavirus | - | - | - | Inhibitory effect demonstrated. | [4][5] |
TCID50: 50% Tissue Culture Infectious Dose.
Mechanism of Action: Inhibition of Viral Polyprotein Processing
The primary antiviral mechanism of Cinanserin, as identified in early reports, is the inhibition of the SARS-CoV 3C-like proteinase (3CLpro).[1][2] This viral enzyme plays a critical role in the viral replication cycle by cleaving the large replicase polyproteins (pp1a and pp1ab) into individual, functional non-structural proteins (NSPs).[1] By binding to the 3CLpro active site, Cinanserin blocks this proteolytic processing, thereby preventing the formation of a functional replicase complex and halting viral replication.[4]
Caption: Cinanserin's mechanism of action, inhibiting the 3CL protease.
Experimental Protocols
The foundational study by Chen et al. (2005) employed a multi-step approach to identify and validate the antiviral properties of Cinanserin.[1] The key methodologies are detailed below.
-
Objective: To identify existing drugs with the potential to bind to the SARS-CoV 3CLpro.
-
Method: A database of over 8,000 existing drugs was virtually screened using a docking approach.[1][3] Both a homology model and the crystal structure of the SARS-CoV 3CLpro binding pocket were used as targets for the screening.[1][2] Cinanserin, a known serotonin antagonist, received a high score in this screening and was selected for further experimental validation.[1][2]
References
- 1. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti–SARS-CoV-2 Natural Products as Potentially Therapeutic Agents [frontiersin.org]
Methodological & Application
Cinanserin Hydrochloride: Application Notes and Protocols for In Vivo Anxiety Model Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of Cinanserin Hydrochloride, a potent 5-HT2A/5-HT2C receptor antagonist, in preclinical in vivo studies of anxiety in mouse models. This document includes detailed experimental protocols for inducing anxiety, administering the compound, and assessing anxiolytic effects using standard behavioral assays. Quantitative data from a key study is presented in a structured format to facilitate experimental design and data comparison. Additionally, diagrams illustrating the proposed signaling pathway and experimental workflows are provided to enhance understanding of the compound's mechanism of action and its evaluation in a research setting.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety and related behavioral disturbances. The serotonergic system, particularly the 5-HT2A and 5-HT2C receptors, has been implicated in the pathophysiology of anxiety. This compound is a serotonin receptor antagonist with a higher affinity for the 5-HT2A receptor subtype over the 5-HT2C subtype. Its antagonist activity at these receptors suggests a potential therapeutic role in the modulation of anxiety-like behaviors. This document outlines protocols and summarizes data from in vivo studies in mice to guide researchers in the investigation of this compound's anxiolytic properties.
Data Presentation
Table 1: Effects of Intracerebroventricular (i.c.v.) this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) in Mice Subjected to Acute Restraint Stress (ARS)[1]
| Treatment Group (n=8/group) | Dose (µ g/mouse , i.c.v.) | Time Spent in Open Arms (s) (Mean ± SEM) | Number of Entries into Open Arms (Mean ± SEM) |
| Saline + No Stress | - | 105.3 ± 8.2 | 12.1 ± 1.5 |
| Saline + ARS | - | 45.6 ± 5.1 | 5.3 ± 0.8 |
| Cinanserin + ARS | 1 | 78.9 ± 7.3++ | 9.2 ± 1.1+ |
| Cinanserin + ARS | 2.5 | 95.4 ± 8.9++ | 11.5 ± 1.3++ |
| Cinanserin + ARS | 5 | 101.2 ± 9.5++ | 12.8 ± 1.6++ |
**p<0.01 vs. Saline + No Stress group. +p<0.05, ++p<0.01 vs. Saline + ARS group. *Data extracted from a study by Nasehi et al. (2021). The study used male NMRI mice. Cinanserin was administered immediately after a 4-hour restraint stress protocol. The EPM test was conducted 30 minutes after drug administration and lasted for 5 minutes.
Signaling Pathway
This compound exerts its anxiolytic effects primarily by blocking 5-HT2A and 5-HT2C receptors in the brain. In states of anxiety, there is often heightened serotonergic activity in brain regions such as the amygdala and prefrontal cortex. By antagonizing these postsynaptic receptors, Cinanserin can modulate downstream signaling cascades, leading to a reduction in neuronal excitability in these anxiety-related circuits.
Caption: Proposed signaling pathway for the anxiolytic action of this compound.
Experimental Protocols
Acute Restraint Stress (ARS) Protocol
This protocol is used to induce a state of anxiety in mice.
Materials:
-
50 mL conical centrifuge tubes with ventilation holes.
-
Laboratory timer.
Procedure:
-
Individually place each mouse into a well-ventilated 50 mL conical tube.
-
Ensure the mouse is unable to turn around but has adequate room to breathe. The tube should be snug but not constrictive.
-
Restrain the mice in these tubes for a period of 4 hours.
-
At the end of the restraint period, carefully remove the mice and return them to their home cages.
-
Proceed with drug administration and behavioral testing as required.
Intracerebroventricular (i.c.v.) Injection Protocol
This protocol describes the administration of this compound directly into the cerebral ventricles.
Materials:
-
Stereotaxic apparatus.
-
Hamilton syringe (10 µL) with a 26-gauge needle.
-
Anesthetic (e.g., isoflurane).
-
Surgical scissors and scalpels.
-
Cotton swabs and antiseptic solution.
-
This compound solution in sterile saline.
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Secure the mouse in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Position the injection needle at the following coordinates relative to bregma: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.0 mm.
-
Slowly lower the needle to the target depth.
-
Infuse the desired volume of this compound solution (e.g., 1-5 µL) over a period of 2 minutes.
-
Leave the needle in place for an additional 1 minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
Allow the mouse to recover from anesthesia in a warm environment before proceeding to behavioral testing.
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video tracking software and camera.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes prior to the test.
-
Place a mouse at the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, return the mouse to its home cage.
-
Clean the maze with 70% ethanol between each trial to remove olfactory cues.
-
Analyze the video recordings to determine the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (a square box, typically 40x40 cm, with walls).
-
Video tracking software and camera.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes prior to the test.
-
Gently place a mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set period, typically 5-10 minutes.
-
Record the session using a video camera positioned above the arena.
-
After the session, return the mouse to its home cage.
-
Clean the arena with 70% ethanol between each trial.
-
Analyze the video recordings to measure parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and the number of entries into the center zone. An increase in the time spent and entries into the center zone suggests an anxiolytic effect.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the anxiolytic effects of this compound in a mouse model of anxiety.
Application Notes and Protocols for the Use of Cinanserin Hydrochloride in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cinanserin Hydrochloride, a serotonin 5-HT2A receptor antagonist, in rodent models of depression. While direct studies in rat models are limited in the available scientific literature, this document synthesizes findings from a relevant mouse model and provides detailed protocols for inducing depression-like states and conducting behavioral assessments in rats.
Introduction
This compound is a potent antagonist of the serotonin 5-HT2A receptor. The serotonergic system, and specifically the 5-HT2A receptor, is implicated in the pathophysiology of major depressive disorder. Antagonism of this receptor is a key mechanism of action for several atypical antipsychotics and is being explored as a therapeutic strategy for depression. Preclinical evaluation of compounds like Cinanserin in rodent models is a critical step in the drug development process.
Mechanism of Action: 5-HT2A Receptor Antagonism
Cinanserin exerts its effects by blocking the 5-HT2A receptor, thereby inhibiting the downstream signaling cascade initiated by serotonin binding. In the context of depression, this is thought to modulate neural circuits involved in mood and emotional regulation.
Experimental Data (Mouse Model)
The following data is derived from a study utilizing an Acute Restraint Stress (ARS) model in mice to induce depression-like behaviors. While not a rat model, this data provides valuable insight into the potential antidepressant-like effects of Cinanserin.
Table 1: Effect of Cinanserin on Immobility Time in the Forced Swim Test (FST) in ARS-Exposed Mice [1]
| Treatment Group | Dose (µ g/mouse , i.c.v.) | Mean Immobility Time (s) ± SEM |
| Saline/Saline (Control) | - | 155 ± 8 |
| Saline/ARS | - | 210 ± 10** |
| Cinanserin/ARS | 1 | 160 ± 9++ |
| Cinanserin/ARS | 2.5 | 145 ± 7++ |
| Cinanserin/ARS | 5 | 130 ± 6++ |
| *p < 0.01 vs. Saline/Saline group | ||
| ++p < 0.01 vs. Saline/ARS group |
Table 2: Effect of Cinanserin on Locomotor Activity in the Open Field Test (OFT) in Mice [1]
| Treatment Group | Dose (µ g/mouse , i.c.v.) | Mean Locomotor Activity (counts) ± SEM |
| Saline (Control) | - | 350 ± 25 |
| Cinanserin | 1 | 340 ± 20 |
| Cinanserin | 2.5 | 360 ± 22 |
| Cinanserin | 5 | 355 ± 18 |
| No significant difference was observed between the groups, indicating Cinanserin did not affect baseline locomotor activity. |
Experimental Protocols for Rat Models
The following protocols are standardized methods for inducing a depression-like state in rats and for the behavioral assessment of antidepressant compounds.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a well-validated method for inducing anhedonia and other depression-like behaviors in rats by exposing them to a series of mild, unpredictable stressors over an extended period.[2]
Protocol:
-
Animal Selection: Use adult male Sprague-Dawley or Wistar rats, individually housed.
-
Acclimation: Allow rats to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
Baseline Measurements: Conduct baseline behavioral tests (Sucrose Preference, Forced Swim, Open Field) to establish pre-stress phenotypes.
-
Stressor Regimen: For 3-6 weeks, expose the rats to a daily regimen of mild, unpredictable stressors. A typical schedule includes a random rotation of the following:
-
Damp bedding (200 ml of water in the cage) for 10-14 hours.
-
Cage tilt (45°) for 10-14 hours.
-
Reversal of the light/dark cycle.
-
Restraint in a plastic tube for 1-2 hours.
-
Forced swimming in 4°C water for 5 minutes.
-
Paired housing with another stressed rat for 2-3 hours.
-
Food or water deprivation for 12-18 hours.
-
Exposure to a predator odor (e.g., soiled cat litter) for 10-15 minutes.
-
-
Drug Administration: this compound or vehicle can be administered during the final 1-2 weeks of the CUMS protocol or after the stress period, depending on the study design.
-
Behavioral Testing: Following the CUMS and treatment period, repeat the behavioral tests.
Behavioral Assessment Protocols
The FST is used to assess behavioral despair. Antidepressant treatments are expected to decrease the duration of immobility.[3][4]
Protocol:
-
Apparatus: A transparent glass cylinder (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This serves to induce a state of helplessness.
-
Test Session (Day 2): 24 hours after the pre-test, place the rat back into the swim cylinder for a 5-minute test session.
-
Data Collection: Record the entire 5-minute session with a video camera. Score the duration of immobility, defined as the time the rat spends floating with only minor movements necessary to keep its head above water.
The SPT measures anhedonia, a core symptom of depression, by assessing the rat's preference for a sweetened solution over plain water.
Protocol:
-
Habituation: For 48 hours, present each individually housed rat with two bottles of 1% sucrose solution.
-
Baseline: For the next 48 hours, present one bottle of 1% sucrose solution and one bottle of plain water.
-
Deprivation: Before the test, deprive the rats of food and water for 12-24 hours.
-
Test: Present each rat with two pre-weighed bottles, one containing 1% sucrose solution and the other containing plain water.
-
Data Collection: After 1-2 hours, weigh the bottles again to determine the consumption of each liquid. Calculate the sucrose preference using the following formula:
-
Sucrose Preference (%) = (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) x 100
-
The OFT is used to assess general locomotor activity and anxiety-like behavior. A decrease in total distance traveled can indicate sedative effects of a drug, while a preference for the periphery of the open field can suggest anxiety.[5][6]
Protocol:
-
Apparatus: A square arena (e.g., 100 cm x 100 cm x 40 cm) with the floor divided into a grid of equal squares. The central area should be clearly defined.
-
Habituation: Allow the rats to acclimate to the testing room for at least 30 minutes before the test.
-
Test: Place the rat in the center of the open field and allow it to explore freely for 5-10 minutes.
-
Data Collection: Use a video tracking system to record and analyze:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of entries into the center zone.
-
Rearing frequency (standing on hind legs).
-
Logical Workflow for a Preclinical Study
Conclusion
This compound, as a 5-HT2A receptor antagonist, shows potential for antidepressant-like effects based on preliminary studies in mice. The protocols provided here offer a robust framework for further investigation of Cinanserin and other novel compounds in well-established rat models of depression. Careful consideration of experimental design, including appropriate controls and dose-response studies, is essential for the successful preclinical evaluation of potential antidepressant therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Antiviral Activity of Cinanserin Hydrochloride against SARS-CoV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) remains a significant concern for global health. The viral 3C-like protease (3CLpro) is a crucial enzyme in the SARS-CoV life cycle, responsible for processing viral polyproteins into functional units necessary for replication.[1][2][3] This makes it a prime target for antiviral drug development. Cinanserin Hydrochloride, a compound originally developed as a serotonin antagonist, has been identified as a potent inhibitor of SARS-CoV 3CLpro and demonstrates significant antiviral activity against SARS-CoV in vitro.[1][4] These application notes provide detailed protocols for key assays to evaluate the antiviral efficacy of this compound against SARS-CoV.
Mechanism of Action
This compound exerts its antiviral effect by directly targeting and inhibiting the enzymatic activity of the SARS-CoV 3C-like protease (3CLpro).[1][4] This inhibition disrupts the processing of the viral polyprotein, which is an essential step for the formation of the viral replication and transcription complex. By blocking 3CLpro, Cinanserin effectively halts the viral life cycle.[3]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound against SARS-CoV 3CLpro and viral replication.
Table 1: Inhibition of SARS-CoV 3CLpro Enzymatic Activity
| Compound | IC50 (µM) |
| Cinanserin | 4.92 |
| This compound | 5.05 |
Data from in vitro Fluorescence Resonance Energy Transfer (FRET) assays.[4]
Table 2: Antiviral Activity in Cell Culture
| Assay Type | Cell Line | Parameter | IC50 (µM) |
| Virus Infection Assay | Vero E6 | Viral RNA reduction | ~19-34 |
| Virus Infection Assay | Vero E6 | Infectious particle reduction | ~19-34 |
Data from cell-based assays measuring the reduction of viral RNA and infectious virus particles.[1][4]
Experimental Protocols
SARS-CoV 3CLpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of this compound on SARS-CoV 3CLpro. The assay relies on a fluorogenic peptide substrate that is cleaved by the protease, leading to a measurable change in fluorescence.
Materials:
-
Recombinant SARS-CoV 3CLpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)[5]
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 2 µL of each compound dilution. Include wells with DMSO only as a negative control.
-
Add 96 µL of the FRET peptide substrate solution to each well.
-
Initiate the reaction by adding 2 µL of the recombinant SARS-CoV 3CLpro solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Excitation: 336 nm, Emission: 455 nm for EDANS/DABCYL).[5]
-
Monitor the fluorescence intensity over time (e.g., every minute for 30 minutes).
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
SARS-CoV Plaque Reduction Assay
This assay quantifies the ability of this compound to inhibit the production of infectious SARS-CoV particles in a susceptible cell line, such as Vero E6 cells.
Materials:
-
Vero E6 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SARS-CoV viral stock
-
This compound
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., containing 0.5% carboxymethylcellulose or agarose in infection medium)
-
Crystal Violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow until a confluent monolayer is formed.[6][7]
-
Prepare serial dilutions of this compound in infection medium.
-
Prepare a dilution of the SARS-CoV stock in infection medium to yield approximately 50-100 plaques per well.
-
Pre-incubate the diluted virus with an equal volume of each drug dilution for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with 100 µL of the virus-drug mixtures. Include a virus-only control.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the inoculum.[6]
-
Remove the inoculum and add 2 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.[8]
-
Fix the cells (e.g., with 4% formaldehyde) and then stain with Crystal Violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Vero E6 cells
-
Complete growth medium
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[9]
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include wells with medium only (no cells) as a background control and cells with medium containing the same concentration of DMSO as the highest drug concentration as a vehicle control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration compared to the vehicle control and determine the 50% cytotoxic concentration (CC50).
Quantification of Viral RNA by Real-Time RT-PCR
This method quantifies the amount of viral RNA in the supernatant or cell lysate of infected cells treated with this compound.
Materials:
-
Supernatant or cell lysate from infected and treated cells
-
Viral RNA extraction kit
-
Primers and probe specific for a conserved region of the SARS-CoV genome (e.g., RdRp or M gene)[11]
-
One-step RT-qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Collect supernatant or lyse the cells from the antiviral assay at a specific time point post-infection.
-
Extract viral RNA using a commercial kit according to the manufacturer's instructions.
-
Set up the RT-qPCR reaction by mixing the master mix, primers, probe, and the extracted RNA.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (including a reverse transcription step followed by PCR amplification).[12]
-
Generate a standard curve using in vitro transcribed RNA of a known concentration to allow for absolute quantification of viral copy numbers.[11]
-
Determine the viral RNA copy number in each sample.
-
Calculate the percentage reduction in viral RNA for each drug concentration compared to the virus-only control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for evaluating the antiviral activity of this compound.
Caption: Mechanism of action of this compound in inhibiting SARS-CoV replication.
References
- 1. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative stress transforms 3CLpro into an insoluble and more active form to promote SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. absa.org [absa.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Detection and Quantification of SARS-CoV-2 by Real-Time RT-PCR Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. who.int [who.int]
Application Notes and Protocols: Investigating Cinanserin in Triple-Negative Breast Cancer (TNBC) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2). This lack of well-defined molecular targets makes it difficult to treat, creating an urgent need for novel therapeutic strategies. Emerging research highlights the role of the serotonergic system in cancer progression. Components of this system, including serotonin receptors, are expressed in breast cancer cells and are implicated in tumor cell proliferation, survival, and migration.[1][2][3]
Cinanserin is a known antagonist of the 5-HT2A and 5-HT2C serotonin receptors.[3] Studies have shown that TNBC cell lines, such as MDA-MB-231 and Hs578T, express various serotonin receptors, and that serotonin signaling can promote TNBC cell proliferation through pathways like PI3K/Akt and MAPK.[2][4] Specifically, antagonists against 5-HT2A and 5-HT2C receptors have been shown to reduce the viability of breast cancer stem cells.[1][2] This provides a strong rationale for investigating Cinanserin as a potential therapeutic agent against triple-negative breast cancer.
These application notes provide a hypothetical framework and detailed protocols for evaluating the efficacy and mechanism of action of Cinanserin in TNBC cell lines.
Data Presentation
The following tables are templates for summarizing quantitative data from the proposed experiments.
Table 1: In Vitro Cytotoxicity of Cinanserin on TNBC Cell Lines
| Cell Line | Cinanserin IC₅₀ (µM) after 72h | Doxorubicin IC₅₀ (µM) after 72h (Control) |
|---|---|---|
| MDA-MB-231 | [Insert experimental value] | [Insert experimental value] |
| BT-549 | [Insert experimental value] | [Insert experimental value] |
| Hs578T | [Insert experimental value] | [Insert experimental value] |
| MCF-10A (Non-malignant control) | [Insert experimental value] | [Insert experimental value] |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Effect of Cinanserin on Apoptosis in MDA-MB-231 Cells
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
|---|---|---|---|
| Vehicle Control (DMSO) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Cinanserin (IC₅₀ Conc.) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Cinanserin (2 x IC₅₀ Conc.) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Data presented as mean ± standard deviation from three independent experiments.
Table 3: Modulation of Key Signaling Proteins by Cinanserin in MDA-MB-231 Cells
| Treatment Group | p-Akt (Ser473) / Total Akt Ratio | p-ERK1/2 / Total ERK1/2 Ratio | Bcl-2 Expression (relative to control) | Bax Expression (relative to control) |
|---|---|---|---|---|
| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| Cinanserin (IC₅₀ Conc.) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Protein expression levels quantified from Western blot data and normalized to a loading control (e.g., GAPDH).
Experimental Protocols & Methodologies
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of Cinanserin on TNBC cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549) and a non-malignant breast epithelial cell line (MCF-10A).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Cinanserin (stock solution in DMSO).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
DMSO.
-
96-well plates, multichannel pipette, plate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Cinanserin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Cinanserin (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Flow Cytometry)
Objective: To quantify the induction of apoptosis by Cinanserin in TNBC cells.
Materials:
-
TNBC cell line (e.g., MDA-MB-231).
-
Cinanserin.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Binding Buffer.
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to ~70% confluency. Treat the cells with Cinanserin at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of Cinanserin on key signaling pathways (e.g., PI3K/Akt, MAPK) and apoptosis-related proteins (Bcl-2, Bax).
Materials:
-
TNBC cell line (e.g., MDA-MB-231).
-
Cinanserin.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction: Treat cells with Cinanserin as described for the apoptosis assay. Lyse the cells with cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., GAPDH).
Visualizations: Pathways and Workflows
Caption: Hypothetical signaling pathway of Cinanserin in TNBC cells.
References
- 1. The Role of Serotonin in Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin signalling in cancer: Emerging mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophysiological Studies of Cinanserin on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrophysiological effects of Cinanserin, a serotonin 5-HT2 receptor antagonist, on neuronal activity. The included protocols and data are derived from published research to guide future experimental design and data interpretation.
Introduction
Cinanserin is a selective antagonist of 5-HT2A and 5-HT2C receptors. Its ability to modulate serotonergic signaling makes it a valuable tool for investigating the role of these receptors in various physiological and pathological processes within the central nervous system. Electrophysiological studies are crucial for elucidating the mechanisms by which Cinanserin alters neuronal function, including firing patterns and synaptic transmission.
Electrophysiological Effects of Cinanserin on Neuronal Firing
Cinanserin has been shown to modulate the firing patterns of neocortical neurons. In a key study, the effects of intravenously administered Cinanserin were investigated on the spontaneous and stimulus-evoked activity of neurons in the neocortex of urethane-anesthetized rats[1].
Key Findings:
-
Inhibition of Noxious Stimulus-Induced Firing: Cinanserin prevented the alteration in the firing pattern of neocortical neurons typically induced by noxious somatic stimulation[1].
-
Modulation of Burst Firing: While the fundamental burst-pause firing pattern of these neurons was preserved, Cinanserin reduced the number of spikes within each burst[1].
-
Increased Interburst Interval: The interval of silence between bursts of action potentials was observed to increase following the application of Cinanserin[1].
These findings suggest that Cinanserin, by blocking 5-HT2 receptors, can dampen the excitatory response of cortical neurons to certain stimuli.
Data Presentation
The following table summarizes the qualitative effects of Cinanserin on the firing properties of neocortical neurons as observed in the study by Neuman and Zebrowska (1992).
| Parameter | Effect of Cinanserin | Reference |
| Response to Noxious Stimuli | Prevention of stimulus-induced changes in firing pattern | [1] |
| Spikes per Burst | Reduced | [1] |
| Interburst Interval | Increased | [1] |
| Basic Firing Pattern | Burst-pause pattern maintained | [1] |
Experimental Protocols
The following is a generalized protocol for in-vivo single-unit electrophysiological recording to assess the effects of Cinanserin, based on the methodology described by Neuman and Zebrowska (1992).
Protocol 1: In-Vivo Single-Unit Recording in Anesthetized Rats
1. Animal Preparation:
- Adult Sprague-Dawley rats are anesthetized with urethane. The level of anesthesia should be sufficient to eliminate pain reflexes while maintaining stable physiological conditions.
- The animal is placed in a stereotaxic frame to ensure head stability.
- A craniotomy is performed over the neocortex to allow for electrode insertion.
2. Electrophysiological Recording:
- A microelectrode is lowered into the neocortex to a depth of approximately 775-1100 µm[1].
- Single-unit activity is isolated and recorded. The characteristic firing pattern of the neuron (e.g., burst-pause) should be established during a baseline recording period.
- Simultaneous intracortical electroencephalogram (ECoG) can be recorded to monitor the overall state of the cortex.
3. Drug Administration:
- A baseline recording of neuronal activity is established.
- Noxious somatic stimulation (e.g., a tail pinch) is applied to observe the stimulus-induced changes in firing rate and pattern.
- Cinanserin is administered intravenously. A range of doses should be tested to determine a dose-response relationship.
- The neuronal activity is continuously monitored post-administration to observe the effects of Cinanserin on both spontaneous and stimulus-evoked firing.
4. Data Analysis:
- Spike sorting is performed to isolate the activity of individual neurons.
- Analysis of firing rate, interspike intervals, and burst parameters (spikes per burst, burst duration, interburst interval) is conducted for pre- and post-drug conditions.
- Statistical analysis is used to determine the significance of any observed changes in neuronal activity.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which Cinanserin exerts its effects on neuronal activity. As a 5-HT2 receptor antagonist, Cinanserin blocks the downstream signaling cascade typically initiated by serotonin binding.
Caption: Proposed signaling pathway of Cinanserin's antagonistic action on 5-HT2 receptors.
Experimental Workflow
The diagram below outlines the general workflow for an in-vivo electrophysiology experiment to study the effects of Cinanserin.
Caption: Experimental workflow for in-vivo electrophysiological studies of Cinanserin.
References
Application Notes & Protocols: Investigating the Immunosuppressive Effects of Cinanserin In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction Cinanserin is a well-characterized serotonin antagonist targeting the 5-HT2A and 5-HT2C receptors.[1] While historically explored for various pharmacological activities, including antiserotonin and antiphlogistic effects, recent research has highlighted its potent antiviral properties, specifically as an inhibitor of the 3C-like proteinase (3CLpro) of coronaviruses like SARS-CoV.[2][3][4] Alongside its antiviral capacity, Cinanserin has been noted for its immunosuppressive activity, a property of significant interest for therapeutic development in immunology and inflammatory diseases.[2] This document provides detailed protocols and application notes for investigating the immunosuppressive effects of Cinanserin in vitro, focusing on its impact on key immune cell functions.
Proposed Mechanism of Immunosuppressive Action Peripheral serotonin (5-hydroxytryptamine, 5-HT) is a potent modulator of the immune system, influencing the function of various immune cells through a range of receptors.[5] Cinanserin, as a 5-HT2A/2C receptor antagonist, is hypothesized to exert its immunosuppressive effects by blocking serotonin-mediated signaling in immune cells such as T lymphocytes and dendritic cells. This blockade can interfere with activation, proliferation, and the production of inflammatory mediators.[5][6]
References
- 1. Cinanserin - Wikipedia [en.wikipedia.org]
- 2. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of serotonin and its receptors in activation of immune responses and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cinanserin Hydrochloride solubility in DMSO and aqueous solutions
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of Cinanserin Hydrochloride in DMSO and aqueous solutions, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For high concentration stock solutions, DMSO is recommended. This compound has a high solubility in DMSO, reaching up to 125 mg/mL.[1][2] It is also highly soluble in water at 100 mg/mL.[1] For cell-based assays, it is crucial to consider the final concentration of DMSO, as it can be toxic to cells at higher concentrations.
Q2: I am having trouble dissolving this compound. What steps can I take to improve solubility?
A2: If you encounter precipitation or incomplete dissolution, gentle heating and/or sonication can be effective methods to aid dissolution.[1] It is recommended to use ultrasonic treatment when preparing solutions in both DMSO and water to ensure complete dissolution.[1]
Q3: Why is it critical to use new, anhydrous DMSO for dissolving this compound?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of this compound.[1] Therefore, it is strongly recommended to use a new, unopened bottle or a properly stored anhydrous grade of DMSO to achieve the maximum stated solubility.
Q4: How should I prepare this compound solutions for in vivo animal studies?
A4: For in vivo experiments, this compound can be formulated in various solvent systems. The following protocols have been used to achieve a clear solution with a solubility of at least 2.08 mg/mL[1][3]:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO, 90% Corn Oil. The solvents should be added sequentially while mixing.
Q5: What are the recommended storage conditions and stability for this compound stock solutions?
A5: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. The recommended storage conditions are:
-
-80°C: Stable for up to 6 months.[1]
-
-20°C: Stable for up to 1 month.[1] Solutions should be stored in tightly sealed containers, away from moisture.[1]
Q6: Do I need to sterilize my aqueous solution of this compound?
A6: Yes, if you prepare a stock solution in water that will be used for cell culture or other sterile applications, it is recommended to filter and sterilize the solution through a 0.22 μm filter before use.[1]
Data Presentation: Solubility Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 mg/mL | 331.62 mM | Ultrasonic treatment needed. Use of newly opened, anhydrous DMSO is highly recommended.[1][2] |
| Water | 100 mg/mL | 265.29 mM | Ultrasonic treatment needed.[1] |
| Water | ~18.8 mg/mL | 50 mM | Stated as "Soluble to 50 mM".[2][4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound (M.W. 376.94 g/mol ) and a new bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For example, to make a 100 mM stock, add 2.65 mL of DMSO to 10 mg of powder.
-
Dissolution: Vortex the solution briefly. Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed cryovials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Visual Guides
Caption: Workflow for Preparing this compound Stock Solutions.
Caption: Troubleshooting Guide for this compound Dissolution Issues.
References
Optimizing Cinanserin Hydrochloride concentration for cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinanserin Hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a serotonin 5-HT2 receptor antagonist, with a significantly higher affinity for the 5-HT2A receptor subtype over the 5-HT2C receptor.[1] It also exhibits inhibitory effects on the 3C-like proteinase (3CLpro) of some viruses, such as coronaviruses.[2][3]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell type and the biological question being investigated. For its activity as a 5-HT2 receptor antagonist, the Ki is reported to be 41 nM.[4][5][6][7] For antiviral applications, specifically inhibiting coronavirus replication, IC50 values have been reported in the range of 19 to 34 µM.[2][8]
Q3: How should I dissolve this compound for my experiments?
A3: this compound is soluble in water (up to 100 mg/mL) and DMSO (up to 125 mg/mL).[4] For cell culture applications, it is common practice to prepare a concentrated stock solution in sterile DMSO or water and then dilute it to the final working concentration in the cell culture medium. It is recommended to use freshly opened, high-purity DMSO to avoid issues with hygroscopy affecting solubility.[4]
Q4: Is this compound cytotoxic?
A4: Studies have shown that this compound can be used in cell culture at effective concentrations without causing significant cytotoxicity.[2] For instance, in one study, no cytotoxicity was observed in BHK-21 cells at a concentration of 78 µM.[2] However, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Cell Death or Low Viability | Concentration of this compound is too high. | Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) for your specific cell line. Start with a broad range of concentrations and narrow down to a non-toxic effective dose. A typical starting point for cytotoxicity testing could be from 1 µM to 100 µM. |
| Contamination of the cell culture. | Always use aseptic techniques. Visually inspect your cultures for any signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1% for DMSO). Prepare a vehicle control (medium with the same concentration of solvent but without this compound) to assess the effect of the solvent on your cells. | |
| Inconsistent or No Effect Observed | Incorrect concentration or dosage. | Verify your calculations for preparing the stock and working solutions. Ensure accurate pipetting. Use a freshly prepared solution for each experiment. |
| Instability of the compound. | Store the stock solution of this compound at -20°C or -80°C for long-term storage.[4] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. | |
| Cell line is not responsive. | Confirm that your cell line expresses the target receptor (5-HT2) or is susceptible to the targeted viral pathway. You may need to perform preliminary experiments like Western blotting or RT-qPCR to verify target expression. | |
| Precipitate Formation in Culture Medium | Poor solubility at working concentration. | Although soluble in water and DMSO, precipitation can occur when diluted in complex media.[4] Ensure the stock solution is fully dissolved before diluting. Try pre-warming the culture medium to 37°C before adding the compound. If precipitation persists, consider using a lower concentration or a different solvent if compatible with your experimental setup. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound
| Target | Parameter | Concentration | Cell Line/System | Reference |
| 5-HT2 Receptor | Ki | 41 nM | - | [4][5][6][7] |
| 5-HT1 Receptor | Ki | 3500 nM | - | [4][5][7] |
| SARS-CoV 3CLpro | IC50 | 5.05 µM | Enzyme Assay | [2][4] |
| HCoV-229E 3CLpro | IC50 | 5.68 µM | Enzyme Assay | [2][4] |
| SARS-CoV Replication | IC50 | 19 - 34 µM | Cell-based Assay | [2][8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 100 mg/mL | [4] |
| DMSO | 125 mg/mL | [4] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines a method to assess the cytotoxicity of this compound on a given adherent cell line.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours (or the desired treatment duration) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: In Vitro Antiviral Activity Assay
This protocol provides a general workflow to evaluate the antiviral efficacy of this compound.
-
Cell Seeding:
-
Seed host cells in a suitable multi-well plate (e.g., 24-well or 96-well) and incubate until they reach approximately 80-90% confluency.
-
-
Viral Infection and Treatment:
-
Prepare dilutions of this compound in infection medium (low serum or serum-free medium) at various concentrations (e.g., based on non-toxic doses determined from the cytotoxicity assay).
-
Aspirate the culture medium from the cells and infect them with the virus at a specific multiplicity of infection (MOI).
-
After the viral adsorption period (typically 1-2 hours), remove the virus inoculum and add the medium containing the different concentrations of this compound. Include a no-drug control and a vehicle control.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for viral replication for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Quantification of Viral Replication:
-
Viral replication can be quantified using various methods, such as:
-
Plaque Assay: To determine the viral titer (plaque-forming units per mL).
-
RT-qPCR: To measure the levels of viral RNA.
-
ELISA or Western Blot: To detect viral protein expression.
-
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration of this compound compared to the no-drug control.
-
Determine the IC50 value (the concentration that inhibits 50% of viral replication).
-
Visualizations
Caption: Serotonin (5-HT) signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
Caption: Troubleshooting logic for common issues with this compound experiments.
References
- 1. Cinanserin - Wikipedia [en.wikipedia.org]
- 2. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (SQ 10643) | 5-HT2 Receptor Antagonist | DC Chemicals [dcchemicals.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Cinanserin Hydrochloride in solution for long-term experiments
Welcome to the technical support center for Cinanserin Hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1: Proper storage is critical to maintain the integrity of this compound. The powdered form should be stored at -20°C. Once dissolved, stock solutions should be stored at -80°C to ensure long-term stability.[1] It is also crucial to keep the compound and its solutions away from direct sunlight, strong acids/alkalis, and strong oxidizing agents.[1][2]
Q2: Which solvents are recommended for dissolving this compound?
A2: While specific solubility data is not extensively detailed in the provided search results, this compound is typically dissolved in organic solvents like DMSO for stock solutions, which are then further diluted in aqueous buffers or cell culture media for experiments. The final concentration of the organic solvent in the experimental setup should be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.
Q3: What are the primary factors that can degrade this compound in solution?
A3: The stability of this compound in solution can be compromised by several factors:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[3][4][5] Storing solutions at -80°C is recommended.[1]
-
Light: Exposure to light, particularly UV light, can induce photochemical reactions, leading to degradation.[3] Solutions should be stored in amber vials or protected from light.
-
pH: Extreme pH conditions (strong acids or alkalis) can cause hydrolysis or other degradation pathways.[3][5] The pH of the solution should be controlled, especially in aqueous buffers.
-
Oxidation: The presence of oxygen and certain metal ions can lead to oxidative degradation.[3][6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound. It is advisable to aliquot the stock solution into single-use volumes.
Q4: How does this compound function biologically?
A4: Cinanserin has two well-documented mechanisms of action. Firstly, it is a serotonin 5-HT2A and 5-HT2C receptor antagonist, with a significantly higher affinity for the 5-HT2A receptor.[7][8][9] Secondly, it acts as an inhibitor of the 3C-like protease (3CLpro) found in coronaviruses like SARS-CoV, which is essential for viral replication.[10][11][12][13]
Stability Data Summary
The following table summarizes the key storage and handling recommendations for this compound to ensure its stability for long-term experiments.
| Form | Recommended Solvent | Storage Temperature | Key Stability Considerations |
| Solid Powder | N/A | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[1] |
| Stock Solution | DMSO or other suitable organic solvent | -80°C | Aliquot into single-use vials to avoid repeat freeze-thaw cycles. Protect from light.[1][3] |
| Working Solution | Aqueous buffer or cell culture medium | Use immediately. If short-term storage is needed, keep at 2-8°C for a few hours. | Final pH should be controlled. Avoid strong acids/alkalis and oxidizing agents.[1][2][3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-analysis: Allow the solid this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weighing: In a controlled environment, accurately weigh the desired amount of the powder.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C immediately.[1]
Protocol 2: General Method for Assessing Solution Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and pathways.[3]
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the desired experimental buffer.
-
Stress Conditions: Expose aliquots of the solution to various stress conditions in parallel with a control sample stored under ideal conditions (-80°C, protected from light).
-
Acid/Base Hydrolysis: Adjust the pH of the solution with HCl or NaOH and incubate at a controlled temperature (e.g., 40-60°C).[14]
-
Oxidation: Add a small percentage of hydrogen peroxide (e.g., 3% H₂O₂) and incubate.[14]
-
Thermal Stress: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C).[4]
-
Photostability: Expose the solution to a defined light source (e.g., UV lamp) for a set duration.[3]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples and the control using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Troubleshooting Guide
Q: My experimental results are inconsistent or negative. Could my Cinanserin solution be the cause?
A: Yes, degraded Cinanserin can lead to a loss of biological activity. Use the following workflow to troubleshoot potential stability issues.
Q: I see precipitate in my stock solution after thawing. What should I do?
A: Precipitation can occur if the compound's solubility limit is exceeded upon freezing or if the solvent evaporates. Gently warm the vial to room temperature and vortex thoroughly to redissolve the precipitate. If it does not redissolve, it may indicate degradation or solvent issues, and it is safest to prepare a fresh stock solution.
Visualizations
Experimental Workflow
Signaling Pathways
Cinanserin is known to interact with multiple biological pathways. The diagrams below illustrate its two primary mechanisms of action.
References
- 1. This compound|54-84-2|MSDS [dcchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. scitechnol.com [scitechnol.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinanserin - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. This compound | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 10. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C20H25ClN2OS | CID 6433141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting off-target effects of Cinanserin Hydrochloride in vivo
Technical Support Center: Cinanserin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of this compound during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Cinanserin is primarily known as a serotonin 5-HT2A and 5-HT2C receptor antagonist.[1] It exhibits approximately 50-fold higher affinity for the 5-HT2A receptor subtype compared to the 5-HT2C receptor.[1] Its action involves blocking these receptors, thereby inhibiting the downstream signaling pathways typically initiated by serotonin. The 5-HT2A receptor canonically signals through the Gq/11 protein, leading to the activation of phospholipase C (PLC).[2][3]
Q2: What are the known off-target effects of Cinanserin?
Beyond its serotonergic activity, Cinanserin has been identified as an inhibitor of the 3C-like protease (3CLpro or Mpro) of SARS-CoV-1 and SARS-CoV-2.[1][4][5] This inhibition has been shown to reduce viral replication in in vitro models.[4][5] Historically, it has also been noted to have limited antihistaminic and anticholinergic activity.
Q3: How does the affinity of Cinanserin for its primary targets compare to its off-targets?
Cinanserin's affinity for its primary 5-HT2 receptors is in the nanomolar range. In contrast, its inhibitory activity against the SARS-CoV 3CL protease is in the micromolar range, indicating a significantly lower affinity for this off-target.[5][6] This separation in potency is a key factor when considering dose selection for in vivo studies.
Q4: Could Cinanserin interact with adrenergic or histaminic receptors?
While Cinanserin itself is described as having limited antihistaminic activity, related 5-HT2A antagonists like Ketanserin are known to have off-target activity at α1-adrenergic and histamine H1 receptors.[7][8] Given the structural similarities within this class of antagonists, it is prudent for researchers to consider the possibility of weak interactions with these receptor systems, especially at higher concentrations.
Quantitative Data Summary
This table summarizes the reported affinity and potency values for this compound at its primary and known off-targets.
| Target | Parameter | Value | Species/System | Reference |
| 5-HT2 Receptor | Ki | 41 nM | - | [9] |
| SARS-CoV 3CLpro | IC50 | ~5.0 µM | Recombinant Enzyme | [5][6] |
| HCoV-229E 3CLpro | IC50 | ~5.7 µM | Recombinant Enzyme | [6] |
| SARS-CoV Replication | IC50 | 19 - 34 µM | Cell Culture | [5] |
| SARS-CoV 3CLpro | KD | 78.0 µM | Surface Plasmon Resonance | [6] |
| HCoV-229E 3CLpro | KD | 36.6 µM | Surface Plasmon Resonance | [6] |
Troubleshooting Off-Target Effects
Q: My in vivo results show a different phenotype than expected from 5-HT2A/2C antagonism alone. How can I investigate potential off-target effects?
A: An unexpected phenotype can indeed suggest off-target activity. A systematic approach is required to identify the cause:
-
Dose-Response Analysis: Conduct a thorough dose-response study. Off-target effects often occur at higher concentrations. If the unexpected phenotype is only observed at doses significantly higher than those required for 5-HT2A/2C receptor occupancy, an off-target effect is likely.
-
Use a Structurally Different Antagonist: Employ another 5-HT2A/2C antagonist with a different chemical structure. If the primary (expected) effect is reproduced but the unexpected phenotype is not, this strongly suggests the latter is an off-target effect specific to Cinanserin's structure.
-
Transcriptomic Profiling: Perform RNA-sequencing (RNA-Seq) on tissues of interest from treated and control animals.[10][11] This unbiased approach can reveal changes in gene expression and signaling pathways unrelated to 5-HT2A/2C antagonism, providing clues to off-target mechanisms.[12][13][14]
-
In Vitro Target Screening: Screen Cinanserin against a broad panel of receptors and enzymes in vitro (e.g., using a contract research organization). This can identify novel, unanticipated interactions that may explain the in vivo phenotype.
Q: I am observing significant toxicity or adverse events in my animal model. Could this be an off-target effect?
A: Yes, toxicity is a common consequence of off-target activity. To troubleshoot this:
-
Evaluate Dose and Pharmacokinetics (PK): Ensure your dosing regimen is not resulting in unexpectedly high plasma or tissue concentrations. Perform a PK study to relate exposure levels to the observed toxicity.[15]
-
Histopathology: Conduct a thorough histopathological examination of major organs (liver, kidney, heart, brain, etc.) from both treated and control animals to identify any tissue damage that could be linked to the compound.
-
Use a Rescue Experiment: If a specific off-target is suspected, co-administer a compound that counteracts the off-target effect. For example, if an interaction with adrenergic receptors is hypothesized, co-administration of a specific adrenergic agonist/antagonist could potentially rescue the toxic phenotype.
-
Consult Toxicology Databases: Review toxicology databases for information on compounds with similar chemical structures to identify potential liabilities.
Q: How can I design my experiment to include controls for potential off-target effects of Cinanserin?
A: Proactive experimental design is crucial.
-
Include a Negative Control Compound: Use a structurally similar but inactive compound (if available) to control for effects related to the chemical scaffold itself.
-
Use Multiple Doses: Always include at least two doses: one that is expected to be selective for the primary target and a higher dose where off-target effects may become apparent.[16]
-
Consider Knockout Models: If available, using a 5-HT2A or 5-HT2C receptor knockout animal model can be the definitive control. The absence of Cinanserin's effect in a knockout model provides strong evidence for on-target action.
Q: My results are inconsistent between different batches of this compound. What could be the cause?
A: Inconsistent results between batches can derail a project and often point to issues with the compound itself.[18][19]
-
Verify Purity and Identity: Request a Certificate of Analysis (CoA) for each batch. If possible, independently verify the purity and identity of each batch using methods like HPLC, mass spectrometry, and NMR. Impurities could have their own biological activities.
-
Check Solubility and Formulation: Ensure the compound is fully solubilized in the vehicle for each experiment. Poor solubility can lead to inaccurate dosing. Visually inspect the formulation for any precipitation. The hydrochloride salt form can have different solubility properties than the free base.
-
Assess Stability: Evaluate the stability of Cinanserin in your vehicle solution over the duration of your experiment. Degradation can lead to a loss of potency and the formation of active byproducts.
-
Standardize Experimental Conditions: Inconsistent results can also arise from variability in experimental procedures, such as animal handling, timing of injections, or measurement techniques.[16][20] Ensure all protocols are strictly standardized.
Experimental Protocols & Methodologies
Protocol 1: Competitive Radioligand Binding Assay to Determine Target Specificity
This assay determines the affinity (Ki) of Cinanserin for a panel of potential off-target receptors.[21][22]
Objective: To quantify the binding affinity of Cinanserin at various receptors compared to its primary 5-HT2A target.
Methodology:
-
Preparation of Membranes: Prepare membrane homogenates from cells or tissues expressing the receptor of interest (e.g., 5-HT2A, α1-adrenergic, H1 histamine receptors).
-
Assay Setup: In a multi-well plate, incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and a range of concentrations of unlabeled this compound.[23][24]
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.[21]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of Cinanserin. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Cinanserin that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Target Occupancy Assessment
This protocol helps determine the dose of Cinanserin required to occupy the 5-HT2A receptors in the brain, which can then be correlated with efficacy and potential off-target effects.[25][26]
Objective: To measure the percentage of 5-HT2A receptors occupied by Cinanserin in the brain at different doses.
Methodology:
-
Compound Administration: Administer various doses of this compound to different groups of animals via the intended experimental route (e.g., i.p., p.o.).[25]
-
Radiotracer Injection: At the expected time of peak drug concentration, administer a specific radiotracer for the 5-HT2A receptor (e.g., a PET ligand or a tritiated tracer like [3H]ketanserin) intravenously.[26][27]
-
Tissue Collection: After allowing time for the tracer to distribute and bind, euthanize the animals and rapidly dissect the brain.
-
Quantification:
-
For PET/SPECT: Image the animal prior to euthanasia to quantify tracer uptake in receptor-rich regions (e.g., cortex) versus a reference region with low receptor density (e.g., cerebellum).[28]
-
For Autoradiography/Scintillation Counting: Section the brain and measure the radioactivity in specific regions using autoradiography or homogenize the tissue for scintillation counting.[26]
-
-
Data Analysis: Calculate receptor occupancy as the percentage reduction in specific radiotracer binding in Cinanserin-treated animals compared to vehicle-treated controls. Plot occupancy versus dose or plasma concentration to determine the ED50 (the dose required to achieve 50% receptor occupancy).[28]
Protocol 3: Workflow for RNA-Sequencing to Identify Off-Target Effects
This workflow provides an unbiased method to assess the global transcriptomic changes induced by Cinanserin in vivo.[12]
Objective: To identify signaling pathways and gene networks modulated by Cinanserin that are independent of its known on-target activity.
Methodology:
-
Experimental Design: Treat animals with vehicle, a selective dose of Cinanserin (e.g., ED50 for target occupancy), and a supra-pharmacological (high) dose. Include a positive control group treated with a structurally distinct 5-HT2A/2C antagonist.
-
Tissue Collection: At a relevant time point post-dosing, collect tissues of interest (e.g., brain region showing the unexpected phenotype, liver for toxicity assessment).
-
RNA Extraction: Isolate high-quality total RNA from the tissue samples.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries (e.g., using poly-A selection for mRNA) and perform high-throughput sequencing on a platform like Illumina.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align reads to the reference genome.
-
Differential Gene Expression: Identify genes that are significantly up- or down-regulated in the treatment groups compared to the vehicle control.
-
Pathway Analysis: Use tools like GSEA, KEGG, or Ingenuity Pathway Analysis (IPA) to identify biological pathways and processes that are enriched among the differentially expressed genes.
-
-
Interpretation: Compare the pathways affected by Cinanserin with those affected by the control antagonist. Pathways uniquely altered by Cinanserin, especially at high doses, represent potential off-target effects that warrant further investigation.
Visualizations
Caption: On-Target Signaling Pathway of Cinanserin.
Caption: Experimental workflow for troubleshooting unexpected results.
References
- 1. Cinanserin - Wikipedia [en.wikipedia.org]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [<sup>3</sup>H]ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Binding characteristics of [3H]ketanserin for serotonin-2 receptor in the rabbit platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. biostate.ai [biostate.ai]
- 11. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 12. DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Serotonin 5-HT2A Receptor Antagonist Ritanserin Induces Apoptosis in Human Colorectal Cancer and Acts in Synergy with Curcumin - International Biological and Biomedical Journal [ibbj.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. news-medical.net [news-medical.net]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 24. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. researchgate.net [researchgate.net]
- 28. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Hygroscopic Properties of Cinanserin Hydrochloride Powder
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic properties of Cinanserin Hydrochloride powder. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound powder?
A1: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For this compound, which is a white to off-white crystalline powder, this can lead to significant changes in its physical and chemical properties.[3] Increased moisture content can cause issues such as caking, altered flowability, and potential chemical degradation, which can impact experimental reproducibility and the stability of the compound.[4][5]
Q2: How is the hygroscopicity of a pharmaceutical powder like this compound classified?
A2: The hygroscopicity of pharmaceutical solids is typically classified based on the percentage of weight gain observed after storage at a specific relative humidity (RH) and temperature for a defined period. A common method involves exposing the sample to 80% RH at 25°C for 24 hours. The European Pharmacopoeia provides a widely accepted classification system.
Q3: What are the recommended storage conditions for this compound powder?
A3: To minimize moisture absorption, this compound powder should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight.[6] For long-term storage, it is advisable to keep it at -20°C in a desiccated environment.[6] When handling the powder, it is best to work in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidifier.
Q4: Can moisture absorption affect the biological activity of this compound?
A4: While direct studies on the effect of moisture on the biological activity of this compound are not extensively published, moisture can lead to chemical degradation of active pharmaceutical ingredients (APIs).[1] As this compound is known to inhibit the 3C-like proteinase of SARS-CoV and act as a 5-HT2 antagonist, any degradation could potentially alter its efficacy.[7][8]
Troubleshooting Guide
Problem 1: The this compound powder has formed clumps or cakes.
-
Cause: This is a common physical change for hygroscopic materials exposed to ambient humidity.[4] The absorbed water acts as a plasticizer, allowing particles to adhere to one another.
-
Solution:
-
Gently break up the clumps with a clean, dry spatula. Avoid vigorous grinding, which could alter particle size distribution.
-
To prevent recurrence, immediately transfer the powder to a desiccator containing a suitable desiccant (e.g., silica gel) to remove excess moisture.
-
For future use, ensure the container is always tightly sealed and consider aliquoting the powder into smaller, single-use vials to minimize exposure of the bulk material to the atmosphere.
-
All handling should ideally be performed in an environment with controlled low humidity.[9]
-
Problem 2: Inconsistent results in dissolution or bioassay experiments.
-
Cause: The presence of absorbed water can alter the effective weight of the powder, leading to inaccurate concentrations when preparing solutions. Furthermore, changes in the physical state of the powder due to moisture can affect its dissolution rate.[10]
-
Solution:
-
Before weighing, ensure the powder has been stored in a desiccator to have a consistent, low moisture content.
-
For highly sensitive experiments, it is recommended to determine the water content of the powder using a technique like Karl Fischer titration or Thermogravimetric Analysis (TGA) just before use.[] The weighed amount can then be corrected for the water content.
-
Consider pre-treating the powder under vacuum to remove adsorbed water, but be cautious as this could potentially affect the solid-state form of the compound.[12]
-
Problem 3: The powder appears discolored or shows signs of degradation in analytical tests (e.g., HPLC).
-
Cause: Excessive moisture can promote chemical degradation pathways such as hydrolysis.[1] This is a significant concern for long-term stability.
-
Solution:
-
If degradation is suspected, the batch of this compound should be re-analyzed for purity.
-
Review the storage and handling procedures to identify potential points of moisture ingress. Ensure that packaging is appropriate and provides an adequate moisture barrier.[9]
-
For long-term storage, consider packaging the powder under an inert atmosphere (e.g., argon or nitrogen) in addition to using a desiccant.
-
Quantitative Data on Hygroscopic Properties
The following tables present representative data for the hygroscopic properties of this compound, as would be determined by standard pharmaceutical testing methods.
Table 1: Hygroscopicity Classification of this compound
| Classification | Weight Gain (% w/w) at 25°C / 80% RH | This compound Result (% w/w) | Hygroscopicity Class |
| Non-hygroscopic | < 0.2% | ||
| Slightly hygroscopic | ≥ 0.2% and < 2% | 1.8% | Slightly hygroscopic |
| Hygroscopic | ≥ 2% and < 15% | ||
| Very hygroscopic | ≥ 15% | ||
| Deliquescent | Sufficient water is absorbed to form a liquid |
Table 2: Moisture Sorption-Desorption Isotherm Data for this compound at 25°C
| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) |
| 0 | 0.00 | 0.25 |
| 10 | 0.15 | 0.40 |
| 20 | 0.35 | 0.60 |
| 30 | 0.60 | 0.85 |
| 40 | 0.90 | 1.10 |
| 50 | 1.25 | 1.40 |
| 60 | 1.50 | 1.65 |
| 70 | 1.70 | 1.80 |
| 80 | 1.85 | 1.90 |
| 90 | 2.10 | 2.10 |
Experimental Protocols
Protocol 1: Hygroscopicity Classification by Gravimetric Method
-
Sample Preparation: Place approximately 1 gram of this compound powder in a tared, shallow weighing bottle.
-
Initial Drying (Optional but Recommended): Dry the sample in a vacuum oven at 40°C for 24 hours to establish a dry reference weight.[2]
-
Equilibration: Place the weighing bottle with the sample in a desiccator maintained at 25°C and 80% relative humidity (a saturated solution of ammonium chloride can be used to achieve this RH).
-
Weight Measurement: After 24 hours, remove the weighing bottle, immediately close it, and weigh it.
-
Calculation: Calculate the percentage weight gain using the formula: % Weight Gain = [(Weight after equilibration - Initial dry weight) / Initial dry weight] * 100
-
Classification: Use the result to classify the material according to the categories in Table 1.
Protocol 2: Dynamic Vapor Sorption (DVS) Analysis
-
Instrument Setup: Use a DVS instrument capable of controlling temperature and relative humidity while accurately measuring sample weight. Set the temperature to 25°C.
-
Sample Loading: Place 5-10 mg of this compound powder onto the DVS sample pan.
-
Drying Stage: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved ( dm/dt ≤ 0.002% per minute). This will be the reference mass.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.
-
Desorption Phase: Decrease the relative humidity in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms, as shown in the data in Table 2.
Visualizations
Caption: Workflow for Hygroscopicity Assessment.
Caption: Troubleshooting Decision-Making Process.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 54-84-2: this compound | CymitQuimica [cymitquimica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. This compound|54-84-2|MSDS [dcchemicals.com]
- 7. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Cinanserin Hydrochloride
This guide provides best practices for the storage and handling of Cinanserin Hydrochloride, along with troubleshooting for common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] For short-term storage, it can be kept at 4°C under the same conditions.[2]
Q2: How should I store stock solutions of this compound?
Stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[3] For solutions prepared in a solvent, storage at -80°C is recommended.[1] Specifically for DMSO solutions, storage at -80°C can maintain stability for up to 6 months, while at -20°C, it is stable for about one month.[2]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
It is essential to use appropriate PPE to avoid inhalation, and contact with skin and eyes.[1][4] This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][3]
Q4: Is this compound stable under normal laboratory conditions?
This compound is stable under recommended storage conditions.[1][4] However, it is important to avoid contact with strong oxidizing agents, strong acids, and alkalis, as these are incompatible materials.[1][4]
Q5: What should I do in case of accidental exposure to this compound?
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, and seek medical attention.[1][5]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1][5]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse your mouth with water and call a physician.[1]
Storage and Stability Data
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Long-term | Keep in a tightly sealed container, away from light and moisture.[1][2] |
| 4°C | Short-term | Keep in a tightly sealed container, away from light and moisture.[2] | |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] | |
| In Water | -80°C (recommended) | Not specified | General recommendation for solvent-based solutions.[1] |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (331.62 mM) | May require sonication to fully dissolve. Use newly opened, anhydrous DMSO as it is hygroscopic.[2] |
| Water | 100 mg/mL (265.29 mM) | May require sonication to fully dissolve.[2] |
Troubleshooting Guide
Problem 1: this compound powder is difficult to dissolve.
-
Possible Cause: Insufficient mixing or inappropriate solvent conditions.
-
Solution:
Problem 2: Precipitate forms in the stock solution after storage.
-
Possible Cause: The storage temperature is too high, or the solution has exceeded its stability period.
-
Solution:
-
Confirm that the stock solution has been stored at the recommended temperature (-80°C for long-term storage in solvent).[1]
-
If the solution has been stored for an extended period (e.g., over 6 months in DMSO at -80°C), it may have degraded.[2] It is advisable to prepare a fresh stock solution.
-
Before use, allow the vial to equilibrate to room temperature and vortex gently to see if the precipitate redissolves.
-
Problem 3: Inconsistent experimental results using the same stock solution.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Solution:
-
Avoid multiple freeze-thaw cycles by preparing small aliquots of the stock solution.[3]
-
Ensure the stock solution is protected from light during storage and use.
-
Prepare a fresh stock solution from the solid compound to verify if the issue is with the previous solution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound. The molecular weight is 376.94 g/mol .[1] For 1 mL of a 10 mM solution, you will need 3.77 mg.
-
Weigh the calculated amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.[1]
-
Visualizations
Caption: Workflow for the preparation and handling of this compound stock solutions.
Caption: Simplified signaling pathway showing this compound as a 5-HT2 receptor antagonist.
References
Improving the selectivity of Cinanserin for 5-HT2A over 5-HT2C receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the selectivity of cinanserin and related compounds for the 5-HT2A receptor over the 5-HT2C receptor.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of cinanserin for 5-HT2A versus 5-HT2C receptors?
A1: Cinanserin is known to be a 5-HT2A/5-HT2C receptor antagonist. While specific values can vary between studies, it generally exhibits a higher affinity for the 5-HT2A receptor. For instance, related compounds like ketanserin have been shown to be approximately 20 times more selective for 5-HT2A over 5-HT2C receptors[1]. It is crucial to experimentally determine the binding affinities (Ki) and functional potencies (IC50) of your specific cinanserin batch in your assays.
Q2: Why is improving the selectivity of cinanserin for 5-HT2A over 5-HT2C important?
A2: The 5-HT2A and 5-HT2C receptors, despite their homology, can mediate different physiological and pathological effects. For example, 5-HT2A receptor antagonism is a key mechanism for the action of several atypical antipsychotics[2]. Conversely, targeting 5-HT2C receptors has been explored for the treatment of obesity. Therefore, achieving high selectivity for the 5-HT2A receptor can minimize off-target effects related to 5-HT2C modulation, leading to a more precise pharmacological tool and potentially a safer therapeutic agent.
Q3: What are the primary signaling pathways for the 5-HT2A and 5-HT2C receptors?
A3: Both 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Q4: What are the key medicinal chemistry strategies to improve the selectivity of a ligand for 5-HT2A over 5-HT2C?
A4: Several strategies can be employed:
-
Structure-Based Drug Design: Utilize the subtle differences in the ligand-binding pockets of the 5-HT2A and 5-HT2C receptors to design modifications to the cinanserin scaffold that enhance interactions with 5-HT2A-specific residues or introduce steric hindrance with 5-HT2C residues.
-
Targeting Allosteric Sites: Develop allosteric modulators that bind to a site topographically distinct from the orthosteric binding pocket. Allosteric sites are often less conserved between receptor subtypes, offering a promising avenue for achieving high selectivity[3][4].
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs of cinanserin to identify chemical modifications that improve 5-HT2A affinity and/or decrease 5-HT2C affinity. For example, modifications to the phenyl ring or the ethylamine side chain could be explored.
Troubleshooting Guides
Guide 1: Discrepancies Between Binding Affinity and Functional Potency
Problem: You observe high binding affinity (low Ki) for the 5-HT2A receptor, but the functional potency (IC50 in a calcium flux assay) is significantly lower than expected, or the selectivity window between 5-HT2A and 5-HT2C is diminished in the functional assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Ligand-Specific Signaling (Functional Selectivity) | The compound may be a "biased agonist/antagonist," preferentially signaling through a pathway not captured by your primary functional assay (e.g., β-arrestin recruitment instead of Gq activation). |
| Solution: Profile the compound in multiple functional assays that measure different downstream signaling events (e.g., IP1 accumulation, β-arrestin recruitment assays) to get a comprehensive understanding of its functional profile at both receptor subtypes. | |
| Assay-Specific Artifacts | The conditions of your functional assay (e.g., cell line, receptor expression level, buffer composition) may be influencing the compound's apparent potency. |
| Solution: Ensure that the assay conditions are optimized for both 5-HT2A and 5-HT2C receptors. Use a well-characterized reference compound to validate assay performance. Consider using cell lines with endogenous receptor expression if possible. | |
| Receptor Dimerization | 5-HT2A and 5-HT2C receptors can form heterodimers, which may alter the pharmacological properties of ligands. |
| Solution: If co-expression of both receptors is a possibility in your system, consider using cell lines that express only one receptor subtype to dissect the pharmacology at the individual receptors. |
Guide 2: High Non-Specific Binding in Radioligand Binding Assays
Problem: You are experiencing high background signal in your [3H]-ketanserin (or other radioligand) binding assay, making it difficult to determine an accurate Ki value for your cinanserin analog.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Radioligand Sticking to Assay Components | The radioligand may be adhering to the filter plates, tubes, or other surfaces. |
| Solution: Pre-treat filter plates with a blocking agent like 0.5% polyethyleneimine (PEI). Ensure all buffers contain a small amount of a non-ionic detergent (e.g., 0.1% BSA). | |
| Incorrect Protein Concentration | Too high of a membrane protein concentration can lead to increased non-specific binding. |
| Solution: Perform a protein concentration titration to find the optimal amount of membrane protein that gives a good signal-to-noise ratio. | |
| Inadequate Washing | Insufficient washing of the filters after incubation can leave unbound radioligand, contributing to high background. |
| Solution: Increase the number of wash steps and/or the volume of wash buffer. Ensure the wash buffer is ice-cold to minimize dissociation of the bound radioligand. |
Quantitative Data
Table 1: Representative Binding Affinities of 5-HT2 Receptor Ligands
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (5-HT2C Ki / 5-HT2A Ki) | Reference |
| Cinanserin | ~41 | ~2050 | ~50 | --INVALID-LINK-- |
| Ketanserin | ~2.5 | ~50 | ~20 | [1] |
| Ritanserin | ~1.3 | ~2.5 | ~2 | --INVALID-LINK-- |
Note: Ki values can vary depending on the experimental conditions and radioligand used. The data presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A/2C Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A and 5-HT2C receptors.
Materials:
-
Cell membranes expressing human 5-HT2A or 5-HT2C receptors.
-
Radioligand: [3H]-ketanserin for 5-HT2A, [3H]-mesulergine for 5-HT2C.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., cinanserin analog) at various concentrations.
-
Non-specific binding control: 10 µM Mianserin.
-
96-well filter plates (e.g., GF/B filters pre-soaked in 0.5% PEI).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding) or test compound dilution.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate at 50°C for 30 minutes.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay for 5-HT2A/2C Receptor Antagonism
Objective: To determine the functional potency (IC50) of a test compound to inhibit agonist-induced calcium mobilization mediated by 5-HT2A or 5-HT2C receptors.
Materials:
-
HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT) at its EC80 concentration.
-
Test compound (e.g., cinanserin analog) at various concentrations.
-
96-well black-walled, clear-bottom cell culture plates.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Seed the cells into the 96-well plates and grow overnight to form a confluent monolayer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically incubate for 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence microplate reader and record the baseline fluorescence.
-
Inject the EC80 concentration of serotonin into the wells and continue to record the fluorescence intensity over time (typically for 60-120 seconds).
-
Determine the peak fluorescence response for each well.
-
Plot the inhibition of the serotonin response as a function of the test compound concentration to determine the IC50 value.
Visualizations
Caption: Canonical Gq/11 signaling pathway for 5-HT2A and 5-HT2C receptors.
Caption: Workflow for assessing the selectivity of cinanserin analogs.
References
- 1. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A and 5-HT2C receptors and their atypical regulation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cinanserin vs. Ketanserin: A Comparative Guide to 5-HT2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent 5-HT2A receptor antagonists: Cinanserin and Ketanserin. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs in studying the serotonergic system and developing novel therapeutics.
Introduction
Both Cinanserin and Ketanserin are antagonists of the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) extensively involved in a myriad of physiological and pathological processes, including neurotransmission, smooth muscle contraction, and platelet aggregation. While both compounds target the 5-HT2A receptor, they exhibit distinct pharmacological profiles in terms of affinity, selectivity, and off-target effects. Understanding these differences is crucial for the accurate interpretation of experimental results and for the rational design of drugs targeting the 5-HT2A receptor.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for Cinanserin and Ketanserin, focusing on their binding affinities for the 5-HT2A receptor and other relevant targets. It is important to note that the presented values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Cinanserin | [3H]Spiperone | Rat Cortex | 41 | [1] | |
| Ketanserin | [3H]Ketanserin | Human Platelets | 2.0 (Kd) | [2] | |
| Ketanserin | --INVALID-LINK--DOI | Human Recombinant | 0.75 | [3] | |
| Ketanserin | Various | Various | 0.35 - 11 | [4] |
Table 2: Selectivity Profile - Binding Affinities (Ki in nM) for Other Receptors
| Receptor | Cinanserin | Ketanserin | Reference |
| 5-HT1 | 3500 | >1000 | [1][1] |
| 5-HT2C | ~2050 (50-fold less than 5-HT2A) | 50 - 100 | [5][6] |
| α1-Adrenergic | Not Reported | ~10 | [7] |
| Histamine H1 | Not Reported | ~10 | [8] |
| Dopamine D2 | Not Reported | ~300 | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize 5-HT2A receptor antagonists are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of Cinanserin and Ketanserin for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from tissue homogenates (e.g., rat frontal cortex).[9][10]
-
Radioligand: [3H]Ketanserin or [3H]Spiperone.
-
Test compounds: Cinanserin, Ketanserin.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., unlabeled Ketanserin or Spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds (Cinanserin and Ketanserin).
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound or vehicle.
-
For determining non-specific binding, add a high concentration of the unlabeled ligand instead of the test compound.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[11]
-
Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
In Vitro Functional Assays
These assays measure the ability of an antagonist to block the functional response induced by an agonist at the 5-HT2A receptor.
Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium concentration.[13] This assay measures the ability of an antagonist to inhibit this calcium mobilization.
Objective: To determine the functional potency (IC50) of Cinanserin and Ketanserin in blocking agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[14]
-
5-HT2A receptor agonist (e.g., serotonin, DOI).
-
Test compounds: Cinanserin, Ketanserin.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[14]
Procedure:
-
Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.[15]
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test compounds (Cinanserin or Ketanserin) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the 5-HT2A agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC50 value from the concentration-response curve.
The Gq signaling pathway also leads to the production of inositol phosphates. Inositol monophosphate (IP1) is a stable downstream metabolite of this pathway. This assay quantifies the accumulation of IP1.[16]
Objective: To determine the functional potency (IC50) of Cinanserin and Ketanserin in blocking agonist-induced IP1 accumulation.
Materials:
-
Cells stably expressing the 5-HT2A receptor.
-
5-HT2A receptor agonist.
-
Test compounds: Cinanserin, Ketanserin.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).[16]
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells in a suitable multi-well plate.
-
Pre-treat the cells with serial dilutions of the test compounds (Cinanserin or Ketanserin).
-
Stimulate the cells with a 5-HT2A agonist at a concentration around its EC80.[17]
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.[18]
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two fluorescence signals is inversely proportional to the amount of IP1 produced.
-
Calculate the IC50 value from the concentration-response curve.
Mandatory Visualization
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor Gq-coupled signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Both Cinanserin and Ketanserin are valuable tools for investigating the 5-HT2A receptor. Cinanserin demonstrates good selectivity for the 5-HT2 over the 5-HT1 receptor family.[1] Ketanserin, while a potent 5-HT2A antagonist, also exhibits significant affinity for α1-adrenergic and H1 histamine receptors, a factor that must be considered when interpreting experimental outcomes.[7][8] The choice between these two antagonists will ultimately depend on the specific requirements of the research, including the desired selectivity profile and the experimental system being used. This guide provides the necessary data and protocols to make an informed decision and to design robust experiments for the characterization of 5-HT2A receptor function.
References
- 1. [<sup>3</sup>H]ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ketanserin | 5-HT Receptor | Autophagy | Potassium Channel | TargetMol [targetmol.com]
- 7. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. 5-HT2A receptor binding assay [bio-protocol.org]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. revvity.com [revvity.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. bmglabtech.com [bmglabtech.com]
A Comparative In Vivo Analysis of Cinanserin and Ritanserin for Neuropsychopharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two prominent serotonin 5-HT2 receptor antagonists, Cinanserin and Ritanserin. Both compounds have been instrumental in elucidating the role of the serotonergic system in a variety of physiological and pathological processes. This document aims to offer an objective analysis of their in vivo performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their preclinical studies.
At a Glance: Key In Vivo Characteristics
| Feature | Cinanserin | Ritanserin |
| Primary Mechanism | 5-HT2A/2C Receptor Antagonist | Potent 5-HT2A/2C Receptor Antagonist |
| Anxiolytic Effects | Demonstrated in mice | Demonstrated in various animal models[1] |
| Antidepressant Effects | Demonstrated in mice | Investigated, often in conjunction with other agents |
| Antipsychotic Potential | Investigated in early human trials[2] | Suggested by effects on dopamine systems[3][4] |
| Receptor Occupancy Data | Limited in vivo data available | ED50 for 5-HT2 receptor occupancy determined in rats |
| Pharmacokinetic Profile | Limited in vivo data available | Characterized in humans and preclinical models |
| Additional Activities | 3C-like protease inhibitor (SARS-CoV)[2][5] | Dopamine re-uptake inhibitor, DGKα inhibitor[1][6] |
In-Depth In Vivo Comparison
Pharmacodynamics: Receptor Binding and Occupancy
Both Cinanserin and Ritanserin are recognized as antagonists of the 5-HT2A and 5-HT2C receptors. However, the in vivo characterization of their receptor interaction reveals differences in the depth of available data.
Ritanserin has been more extensively studied in terms of its in vivo receptor occupancy. Ex vivo autoradiography in rats has demonstrated that Ritanserin is a potent and long-acting 5-HT2 antagonist.
| Ritanserin: In Vivo 5-HT2 Receptor Occupancy | |
| Animal Model | Rat |
| Methodology | Ex vivo autoradiography |
| ED50 (50% Receptor Occupancy) | 0.08-0.1 mg/kg (subcutaneous) |
| Duration of Action | >70% occupancy up to 48 hours after a 2.5 mg/kg dose |
| Reference | Leysen et al., 1985 |
In contrast, specific in vivo receptor occupancy studies for Cinanserin are not as readily available in the current literature, representing a significant data gap for direct comparison.
Pharmacokinetics: A Look at In Vivo Fate
The pharmacokinetic profiles of these compounds are crucial for designing and interpreting in vivo experiments.
Ritanserin 's pharmacokinetics have been investigated in both humans and animal models. In healthy human volunteers, Ritanserin exhibits a long terminal half-life of approximately 41 hours. In patients undergoing hemodialysis, the half-life was found to be around 39 hours, though absorption was delayed and reduced[7]. In abstinent chronic alcoholics, a much longer and more variable elimination half-life has been observed[8]. Preclinical studies in rats indicate that Ritanserin readily occupies brain 5-HT2 receptors at low doses, suggesting good brain penetration.
For Cinanserin , detailed in vivo pharmacokinetic data from animal models is sparse in the public domain. While it has undergone preliminary clinical testing in humans, comprehensive pharmacokinetic parameters from these studies are not widely reported in recent literature[2]. A review of potential SARS-CoV-2 main protease inhibitors mentions Cinanserin but notes the limited preclinical and clinical data on its pharmacokinetic profile[7].
| Pharmacokinetic Parameters | Cinanserin | Ritanserin |
| Animal Model Data | Limited data available | Good brain penetration and receptor occupancy at low doses in rats |
| Human Half-Life | Not readily available | ~41 hours (healthy volunteers)[7] |
| Bioavailability | Not readily available | Subject to first-pass metabolism |
In Vivo Efficacy in Animal Models
Anxiolytic and Antidepressant-like Activity:
Both compounds have shown promise in animal models of anxiety and depression.
-
Cinanserin: Intracerebroventricular administration of Cinanserin (1, 2.5, and 5 µ g/mouse ) has been shown to decrease immobility time in the forced swim test and increase open arm exploration in the elevated plus maze in mice subjected to acute restraint stress, indicating both antidepressant and anxiolytic-like effects.
-
Ritanserin: Has demonstrated anxiolytic-like effects in various animal models[1]. For instance, it has been shown to block the anxiogenic effects of certain compounds in zebrafish[6].
Antipsychotic-like Activity:
The potential for antipsychotic effects stems from the modulation of dopamine pathways secondary to 5-HT2 receptor antagonism.
-
Ritanserin: Studies have shown that Ritanserin can increase the firing rate of midbrain dopamine neurons by blocking serotonergic inhibition, a mechanism thought to contribute to its potential therapeutic effects in conditions like schizophrenia[3]. It also exhibits intrinsic dopaminergic activity by blocking the dopamine transporter[6]. Furthermore, Ritanserin has been shown to counteract haloperidol-induced vacuous chewing movements in rats, a model of tardive dyskinesia[9].
-
Cinanserin: While early clinical studies in the 1960s investigated Cinanserin in schizophrenic patients, detailed preclinical studies in established animal models of psychosis are not prominently featured in recent literature[2].
Experimental Protocols
Ritanserin: Ex Vivo 5-HT2 Receptor Occupancy in Rats
-
Objective: To determine the in vivo potency and duration of action of Ritanserin at 5-HT2 receptors.
-
Method:
-
Male Wistar rats are treated subcutaneously with various doses of Ritanserin or vehicle.
-
At different time points after treatment, animals are euthanized, and brains are rapidly removed and frozen.
-
Brain sections (e.g., frontal cortex) are prepared for in vitro binding autoradiography.
-
Sections are incubated with a radiolabeled 5-HT2 receptor ligand (e.g., [3H]ketanserin or [3H]spiperone).
-
The amount of radioligand binding is quantified using densitometry, which reflects the number of available (unoccupied) receptors.
-
The dose required to produce 50% occupancy of the receptors (ED50) is calculated.
-
-
Reference: Based on the methodology described in Leysen et al., Mol Pharmacol, 1985.
Cinanserin: Forced Swim Test (FST) in Mice
-
Objective: To assess the antidepressant-like activity of Cinanserin.
-
Method:
-
Male mice (e.g., C57BL/6) are administered Cinanserin or vehicle intracerebroventricularly (i.c.v.).
-
After a set pre-treatment time, each mouse is placed individually in a cylinder of water from which it cannot escape.
-
The duration of immobility (time spent floating without active movements) is recorded over a specific period (e.g., the last 4 minutes of a 6-minute test).
-
A significant decrease in immobility time in the Cinanserin-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
-
Reference: Adapted from protocols used in behavioral pharmacology for screening antidepressant drugs.
Signaling Pathways and Experimental Visualizations
The primary mechanism of action for both Cinanserin and Ritanserin involves the antagonism of 5-HT2A and 5-HT2C receptors, which are Gq/11-coupled G protein-coupled receptors (GPCRs). Their blockade prevents the serotonin-induced activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a downstream attenuation of intracellular calcium release and protein kinase C (PKC) activation.
Caption: 5-HT2A/C receptor signaling and antagonism.
Ritanserin's effect on dopamine neurotransmission is a key aspect of its in vivo profile. By blocking inhibitory 5-HT2 receptors on dopamine neurons, it can lead to an increase in dopamine release.
Caption: Ritanserin's modulation of dopamine release.
Conclusion
Both Cinanserin and Ritanserin are valuable pharmacological tools for investigating the 5-HT2 receptor system in vivo. Ritanserin is a well-characterized antagonist with a significant body of literature supporting its potent and long-lasting in vivo effects on the 5-HT2 receptor and its downstream modulation of other neurotransmitter systems, particularly dopamine. The availability of in vivo receptor occupancy and pharmacokinetic data makes it a robust choice for studies requiring precise dose-response relationships.
Cinanserin, while also a 5-HT2A/2C antagonist with demonstrated in vivo efficacy in models of anxiety and depression, suffers from a comparative lack of publicly available in vivo pharmacokinetic and receptor occupancy data. Its additional activity as a viral protease inhibitor, while of interest in other fields, may be a confounding factor in neuropsychopharmacological studies.
For researchers requiring a well-documented 5-HT2 antagonist with a predictable in vivo profile, Ritanserin currently stands as the more characterized option. However, the historical data on Cinanserin's use in psychiatric conditions suggests it remains a compound of interest, and further in vivo characterization is warranted to fully understand its comparative potential. The choice between these two compounds will ultimately depend on the specific research question, the need for precise pharmacokinetic and pharmacodynamic data, and the tolerance for off-target effects.
References
- 1. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ritanserin, a 5-HT2 receptor antagonist, activates midbrain dopamine neurons by blocking serotonergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ritanserin, a 5-HT2A/2C antagonist, reverses direct dopamine agonist-induced inhibition of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT2 antagonist ritanserin blocks dopamine re-uptake in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potency, Safety, and Pharmacokinetic Profiles of Potential Inhibitors Targeting SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ritanserin counteracts both rat vacuous chewing movements and nigro-striatal tyrosine hydroxylase-immunostaining alterations induced by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Cinanserin Hydrochloride in the Inhibition of SARS-CoV 3CLpro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Cinanserin Hydrochloride as an inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro). The performance of this compound is evaluated against other known SARS-CoV 3CLpro inhibitors, supported by experimental data from peer-reviewed studies. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of antiviral therapeutics targeting coronaviruses.
Introduction to SARS-CoV 3CLpro Inhibition
The SARS-CoV 3CLpro, a cysteine protease, is an essential enzyme for the replication of the virus. It processes viral polyproteins into functional proteins, making it a prime target for antiviral drug development. Inhibition of this enzyme effectively halts the viral life cycle. Cinanserin, a compound originally developed as a serotonin antagonist, has been identified as an inhibitor of SARS-CoV 3CLpro[1][2][3]. This guide offers a quantitative comparison of its inhibitory activity alongside other compounds.
Comparative Efficacy of 3CLpro Inhibitors
The inhibitory efficacy of various compounds against SARS-CoV 3CLpro is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the IC50 values for this compound and a selection of other notable SARS-CoV and SARS-CoV-2 3CLpro inhibitors.
| Inhibitor | Target Protease | IC50 (µM) | Reference |
| This compound | SARS-CoV 3CLpro | 5.05 | [1] |
| Cinanserin | SARS-CoV 3CLpro | 4.92 | [1] |
| GC376 | SARS-CoV-2 3CLpro | 0.17 | [4] |
| Walrycin B | SARS-CoV-2 3CLpro | 0.26 | [4] |
| Compound 11a | SARS-CoV-2 3CLpro | 0.053 | [5] |
| Boceprevir | SARS-CoV-2 3CLpro | 4.1 | [6] |
| Tolcapone | SARS-CoV-2 3CLpro | 7.9 | [7] |
| Manidipine-2HCl | SARS-CoV-2 3CLpro | 10.4 | [7] |
| Levothyroxine | SARS-CoV-2 3CLpro | 19.2 | [7] |
| PMPT | SARS-CoV-2 3CLpro | 19 | [8][9] |
| CPSQPA | SARS-CoV-2 3CLpro | 38 | [8][9] |
Note: The inhibitory activities of compounds can vary based on the specific experimental conditions, such as enzyme and substrate concentrations, and the assay format used. The data presented here is for comparative purposes and is collated from various studies.
Experimental Protocols
The determination of IC50 values for 3CLpro inhibitors predominantly relies on in vitro enzymatic assays. A widely used method is the Fluorescence Resonance Energy Transfer (FRET) assay.
Detailed Protocol for a Representative FRET-Based 3CLpro Inhibition Assay
This protocol is a synthesized example based on methodologies described in the literature[1][10][11].
1. Reagents and Materials:
- SARS-CoV 3CLpro Enzyme: Recombinantly expressed and purified.
- FRET Substrate: A synthetic peptide containing a cleavage site for 3CLpro, flanked by a donor and a quencher fluorophore (e.g., Edans and Dabcyl).
- Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
- Inhibitors: this compound and other test compounds dissolved in a suitable solvent (e.g., DMSO).
- Microplates: 96-well or 384-well black plates suitable for fluorescence measurements.
- Fluorescence Plate Reader: Capable of excitation and emission at the appropriate wavelengths for the FRET pair.
2. Assay Procedure:
- Enzyme Preparation: The SARS-CoV 3CLpro is diluted to the desired final concentration (e.g., 0.5 µM) in the assay buffer.
- Compound Preparation: A serial dilution of the inhibitor is prepared.
- Reaction Mixture: The reaction is initiated by adding the FRET substrate to wells containing the enzyme and the inhibitor. A typical reaction volume is 100 µL.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes). The pre-incubation of the enzyme with the inhibitor before adding the substrate can also be performed to assess time-dependent inhibition[12].
- Fluorescence Measurement: The fluorescence intensity is measured at regular intervals or at the endpoint of the reaction using a fluorescence plate reader. The excitation and emission wavelengths are set according to the specific FRET pair used.
- Data Analysis: The rate of substrate cleavage is determined from the increase in fluorescence over time. The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation, such as the four-parameter logistic model.
Visualizing the Research Workflow
The process of identifying and characterizing 3CLpro inhibitors often follows a structured workflow, from initial screening to detailed characterization.
Caption: A generalized workflow for the discovery and development of SARS-CoV 3CLpro inhibitors.
Mechanism of Action of 3CLpro Inhibitors
SARS-CoV 3CLpro inhibitors function by binding to the active site of the enzyme, thereby preventing it from cleaving the viral polyproteins. This binding can be either covalent or non-covalent. The active site of 3CLpro contains a catalytic dyad of Cysteine and Histidine residues. Inhibitors often mimic the natural peptide substrate of the protease to compete for binding at the active site[13]. The disruption of this enzymatic activity is critical for inhibiting viral replication[13].
Caption: The inhibitory mechanism of 3CLpro inhibitors on the SARS-CoV replication cycle.
Conclusion
This compound demonstrates inhibitory activity against SARS-CoV 3CLpro with an IC50 value in the low micromolar range[1]. While it may not be the most potent inhibitor when compared to some newer, specifically designed compounds, its established safety profile as a previously studied drug makes it a person of interest for drug repurposing efforts. This guide provides a snapshot of the current landscape of 3CLpro inhibitors and underscores the importance of standardized experimental protocols for accurate comparative evaluation. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of the efficacy of these compounds.
References
- 1. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of cinanserin analogs as severe acute respiratory syndrome coronavirus 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
For Immediate Release
Researchers and drug development professionals now have access to a consolidated guide on the antiviral activity of Cinanserin against various coronavirus strains. This document provides a comparative analysis of Cinanserin's performance, supported by experimental data, to aid in the evaluation of its potential as a therapeutic agent. The guide focuses on its inhibitory effects on the coronavirus main protease (Mpro), a critical enzyme in the viral life cycle.
Performance Against Key Coronavirus Strains
Cinanserin has demonstrated notable inhibitory activity against the 3C-like proteinase (3CLpro), also known as the main protease (Mpro), of multiple coronaviruses.[1][2][3][4] This enzyme is crucial for processing viral polyproteins, making it a prime target for antiviral drugs.[1][2][5] The following tables summarize the quantitative data from in vitro studies.
Table 1: Enzymatic Inhibition of Coronavirus 3CLpro/Mpro by Cinanserin
| Coronavirus Strain | Target Enzyme | IC50 (µM) | Experimental Assay |
| SARS-CoV | 3CLpro | 5 | FRET Assay[1][2] |
| Human Coronavirus 229E (HCoV-229E) | 3CLpro | 5 | FRET Assay[1][2] |
| SARS-CoV-2 | Mpro | Not explicitly quantified in the provided results | Docking studies confirmed interaction[3] |
Table 2: In Vitro Antiviral Activity of Cinanserin
| Coronavirus Strain | Cell Line | IC50 (µM) | Cytotoxicity (CC50) | Selectivity Index (SI) |
| SARS-CoV | Vero | 19 - 31 | > 134 µM (as per MTT assay)[1] | > 4.3 - 7.1 |
| Human Coronavirus 229E (HCoV-229E) | Not specified | 19 - 34 | Not specified | Not specified |
| SARS-CoV-2 | Vero E6 | Not explicitly quantified in the provided results | Data mentioned but not quantified[3] | Not specified |
The Selectivity Index (SI) is calculated as CC50/IC50 and indicates the therapeutic window of a compound.
Mechanism of Action: Targeting Viral Replication
Cinanserin's primary mechanism of action is the inhibition of the 3CLpro/Mpro.[1][2][3] By binding to this enzyme, Cinanserin blocks the proteolytic cleavage of the large polyprotein translated from the viral RNA. This cleavage is an essential step for the formation of the viral replicase complex, which is responsible for replicating the viral genome. Consequently, the inhibition of 3CLpro/Mpro effectively halts viral replication.
Experimental Protocols
The validation of Cinanserin's antiviral activity involved several key experimental procedures:
Enzymatic Assay for 3CLpro Inhibition (FRET Assay)
-
Protein Expression and Purification : The 3CLpro of SARS-CoV and HCoV-229E were bacterially expressed and purified.[1]
-
Substrate : A fluorogenic peptide substrate that is specifically cleaved by 3CLpro was used. The substrate is labeled with a fluorophore and a quencher.
-
Reaction : The purified enzyme was incubated with varying concentrations of Cinanserin.
-
Measurement : The enzymatic reaction was initiated by adding the fluorogenic substrate. Cleavage of the substrate by 3CLpro separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity.
-
Data Analysis : The fluorescence was measured over time to determine the rate of the enzymatic reaction. The IC50 value, the concentration of Cinanserin required to inhibit 50% of the enzyme's activity, was calculated from the dose-response curve.[1][2]
Cell-Based Antiviral Assay
-
Cell Culture : Vero cells, which are susceptible to coronavirus infection, were cultured in appropriate media.[1]
-
Infection : The cells were infected with infectious SARS-CoV or HCoV-229E.
-
Treatment : Immediately after infection, the cells were treated with various concentrations of Cinanserin.
-
Incubation : The treated and infected cells were incubated to allow for viral replication.
-
Quantification : The extent of viral replication was quantified. This was done by measuring the amount of viral RNA produced (using quantitative real-time PCR) or by determining the titer of infectious virus particles produced (e.g., plaque assay).[1]
-
Data Analysis : The IC50 value, the concentration of Cinanserin that reduces viral replication by 50%, was determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture : Vero cells were cultured in a 96-well plate.
-
Treatment : The cells were treated with the same concentrations of Cinanserin used in the antiviral assay.
-
Incubation : The cells were incubated for a period equivalent to the duration of the antiviral assay.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Measurement : The formazan product was solubilized, and the absorbance was measured using a spectrophotometer.
-
Data Analysis : The CC50 value, the concentration of Cinanserin that reduces cell viability by 50%, was calculated. This value is crucial for determining the compound's toxicity.[1]
Comparison with Alternatives
While Cinanserin shows promise as a 3CLpro inhibitor, it is important to consider its performance in the context of other potential antiviral agents targeting the same enzyme. Compounds such as Lopinavir, Ritonavir, and the more recent Paxlovid (Nirmatrelvir/Ritonavir combination) also target the main protease of coronaviruses. A direct, head-to-head experimental comparison under identical conditions would be necessary for a definitive assessment of relative potency and therapeutic potential. The development of analogs of Cinanserin has also been explored to improve its inhibitory activity.[6]
Conclusion
The available data indicates that Cinanserin is a potent inhibitor of the 3CLpro of SARS-CoV and HCoV-229E, leading to a significant reduction in viral replication in vitro at non-toxic concentrations.[1][2] Its established mechanism of action makes it a valuable lead compound for the development of broader-spectrum anti-coronavirus therapeutics. Further studies are warranted to evaluate its efficacy against a wider range of contemporary coronavirus strains, including emerging variants of SARS-CoV-2, and to assess its in vivo performance.
References
- 1. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Design and synthesis of cinanserin analogs as severe acute respiratory syndrome coronavirus 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cinanserin Hydrochloride's Cross-Reactivity with Serotonin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cinanserin Hydrochloride's binding affinity and cross-reactivity with various serotonin (5-HT) receptor subtypes. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Overview of Cinanserin
Cinanserin is a selective antagonist of the 5-HT2 receptor family, first developed in the 1960s.[1] It is recognized for its significantly higher affinity for the 5-HT2A receptor compared to the 5-HT2C subtype and demonstrates very low affinity for 5-HT1 receptors.[1][2] This profile makes it a valuable tool for differentiating between the functions of these specific serotonin receptor subtypes.
Data Presentation: Binding Affinity of Cinanserin
The following table summarizes the quantitative binding affinity of this compound for various serotonin receptor subtypes. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the ligand that will bind to half the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Kᵢ (nM) | Species/Tissue Source | Notes |
| 5-HT₂ | 41 | - | Potent and selective antagonist.[2] |
| 5-HT₁ | 3500 | - | Demonstrates significantly lower affinity compared to 5-HT₂ receptors.[2] |
| 5-HT₂A | - | - | Approximately 50-fold higher affinity than for 5-HT₂C.[1] |
| 5-HT₂C | - | - | Lower affinity relative to 5-HT₂A.[1] |
Experimental Protocols
The binding affinity data presented above is typically determined through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., Cinanserin) to displace a radiolabeled ligand that is known to bind to the target receptor.
Key Method: Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Tissues from specific brain regions (e.g., rat frontal cortex for 5-HT₂A receptors) or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer.[3]
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration, determined by methods like the Pierce® BCA assay.[3]
2. Assay Procedure:
-
The assay is conducted in a 96-well plate format.[3]
-
A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ receptors) is added to each well.[4][5]
-
Varying concentrations of the unlabeled test compound (Cinanserin) are added to the wells to compete for binding with the radioligand.[6]
-
The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[3]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[3]
-
This process separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[6]
-
The filters are washed multiple times with an ice-cold buffer to remove any non-specifically bound radioligand.[3]
4. Data Acquisition and Analysis:
-
The radioactivity trapped on the filters is quantified using a scintillation counter.[3]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist and is subtracted from the total binding to yield specific binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by fitting the data to a sigmoidal dose-response curve.
-
The IC₅₀ value is then converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6]
Mandatory Visualizations
Signaling Pathways
The primary serotonin receptors with which Cinanserin interacts (5-HT₂, 5-HT₁ subtypes) utilize distinct G-protein coupled signaling cascades to exert their physiological effects.
Figure 1: 5-HT₂ Receptor Gq Signaling Pathway.
Figure 2: 5-HT₁ Receptor Gi Signaling Pathway.
Experimental Workflow
The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the binding affinity of a compound like Cinanserin.
Figure 3: Workflow for a Competitive Binding Assay.
References
- 1. Cinanserin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Binding characteristics of [3H]ketanserin for serotonin-2 receptor in the rabbit platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]ketanserin labels serotonin 5-HT2 and alpha 1-adrenergic receptors in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Head-to-head comparison of Cinanserin and other protease inhibitors in vitro
In the landscape of antiviral research, particularly concerning coronaviruses, the main protease (Mpro), also known as the 3C-like protease (3CLpro), stands out as a prime therapeutic target. This enzyme plays a pivotal role in the viral replication cycle by processing viral polyproteins into functional proteins.[1][2] Its inhibition can effectively halt viral propagation. Cinanserin, a compound with a history as a serotonin antagonist, has been identified as an inhibitor of coronavirus 3CLpro.[3][4] This guide provides a head-to-head comparison of the in vitro efficacy of Cinanserin against other notable protease inhibitors, supported by experimental data and detailed protocols.
Performance Data: A Comparative Overview
The following tables summarize the in vitro inhibitory activities of Cinanserin and other selected protease inhibitors against coronavirus 3CLpro/Mpro. It is crucial to note that the data presented here are compiled from various studies and were not obtained from a single, direct comparative experiment. Therefore, variations in experimental conditions should be considered when interpreting these results.
Table 1: In Vitro Inhibitory Activity of Cinanserin against Coronavirus 3CLpro
| Compound | Virus Target | Assay Type | IC50 (µM) | Reference |
| Cinanserin | SARS-CoV | Enzymatic (FRET) | 4.92 | [3] |
| Cinanserin hydrochloride | SARS-CoV | Enzymatic (FRET) | 5.05 | [3] |
| Cinanserin | HCoV-229E | Enzymatic (FRET) | 4.68 | [3] |
| This compound | HCoV-229E | Enzymatic (FRET) | 5.68 | [3] |
| Cinanserin | SARS-CoV-2 | Cell-based (Antiviral) | EC50: 20.61 | [5] |
| Cinanserin | SARS-CoV-2 | Enzymatic | 125 | [5] |
Table 2: In Vitro Inhibitory Activity of Other Protease Inhibitors against SARS-CoV-2 Mpro
| Compound | Assay Type | IC50 (µM) | Reference |
| PF-00835231 | Enzymatic | 0.0058 - 0.008 | [6] |
| GC376 | Enzymatic (FRET) | 0.89 | [7] |
| Ebselen | Enzymatic | 0.67 | [8] |
| Boceprevir | Enzymatic | ~8.0 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays used to evaluate the efficacy of protease inhibitors.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay measures the enzymatic activity of 3CLpro by detecting the cleavage of a fluorogenic peptide substrate.
Materials:
-
Recombinant 3CLpro enzyme
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)[9]
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, 1 mM DTT)[10]
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a defined concentration of the 3CLpro enzyme (e.g., 20 nM) to each well.[10]
-
Add the diluted test compounds to the respective wells and pre-incubate for 15 minutes at 25°C.[10]
-
Initiate the enzymatic reaction by adding the FRET peptide substrate (e.g., 30 µM) to all wells.[10]
-
Incubate the plate for an additional 15 minutes at 25°C.[10]
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 320 nm, Em: 425 nm for Abz/DNP pair).[10]
-
Include control wells with enzyme and substrate but no inhibitor (100% activity) and wells with substrate but no enzyme (blank).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
Cell-Based Antiviral Replication Assay
This assay determines the ability of a compound to inhibit viral replication in a cellular environment.
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock
-
Test compounds (inhibitors)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., Trizol for RNA extraction, reagents for qRT-PCR)
Procedure:
-
Seed the host cells in a 96-well plate and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a short incubation period to allow for viral entry, remove the virus inoculum and add the media containing the different concentrations of the test compounds.
-
Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C.[11]
-
After incubation, quantify the extent of viral replication. This can be done by:
-
qRT-PCR: Extract total RNA from the cells and quantify the amount of viral RNA.[11]
-
Cytopathic Effect (CPE) Assay: Visually assess the virus-induced cell death and calculate the reduction in CPE in the presence of the inhibitor.[12]
-
Plaque Reduction Assay: Overlay the infected cells with a semi-solid medium and count the number of viral plaques formed.
-
-
Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%.
Visualizing the Mechanism of Action
To better understand the role of 3CLpro and the impact of its inhibition, the following diagrams illustrate the key pathways involved.
The 3CLpro is essential for cleaving the viral polyproteins into individual functional proteins required for viral replication.[1][2] Protease inhibitors like Cinanserin block this crucial step, thereby inhibiting the entire replication process.
The in vitro evaluation of protease inhibitors typically involves both enzymatic assays to measure direct inhibition of the protease and cell-based assays to assess antiviral efficacy in a more biologically relevant context.
Beyond its role in viral polyprotein processing, 3CLpro can also cleave specific host proteins, such as IRF3, NLRP12, and TAB1, thereby disrupting the host's innate immune signaling pathways and facilitating viral evasion of the immune response.[13] This dual functionality underscores its importance as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro [pubmed.ncbi.nlm.nih.gov]
- 5. Potential SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Cinanserin and Newer Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical metric in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. In the realm of antiviral drug development, a high therapeutic index is paramount, indicating that a compound can effectively inhibit viral replication at concentrations well below those that are toxic to host cells. This guide provides a detailed comparison of the therapeutic index of Cinanserin, a compound identified for its antiviral properties, against more recently developed antiviral agents.
Cinanserin, originally developed in the 1960s as a serotonin antagonist, has been repurposed and investigated for its antiviral activity, notably against coronaviruses.[1][2] Its mechanism of action involves the inhibition of the viral 3C-like protease (3CLpro), an enzyme essential for the replication of several viruses, including SARS-CoV.[1][3] This guide will evaluate Cinanserin's performance against newer antiviral compounds, presenting key experimental data, protocols, and pathway diagrams to facilitate an objective comparison.
Quantitative Data Presentation: Therapeutic Index Comparison
The therapeutic index, often referred to as the Selectivity Index (SI) in in-vitro studies, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective inhibitory concentration (IC50 or EC50).[4][5] A higher SI value suggests a more favorable safety profile. The following table summarizes the in-vitro data for Cinanserin and two newer antiviral compounds, Nirmatrelvir (a component of Paxlovid) and Molnupiravir, against SARS-CoV-2.
| Compound | Target Virus | Mechanism of Action | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Cinanserin | SARS-CoV | 3CL Protease Inhibitor | 19 - 34[1][6] | > 200[7] | > 5.9 - 10.5 |
| Nirmatrelvir | SARS-CoV-2 | 3CL Protease Inhibitor | ~0.074 | > 100 | > 1351 |
| Molnupiravir | SARS-CoV-2 | Viral RNA Polymerase (RdRp) Inhibitor | ~0.67 | > 100 | > 149 |
Note: Data for Nirmatrelvir and Molnupiravir is derived from various publicly available preclinical studies. The IC50 for Cinanserin is based on viral replication inhibition assays, while its direct enzymatic inhibition IC50 is lower (~5 µM)[1][8].
Mechanism of Action: Signaling Pathways
Understanding the mechanism of action is crucial for evaluating an antiviral's specificity and potential for off-target effects. Cinanserin and Nirmatrelvir both target the viral 3C-like protease, but at different efficiencies, while Molnupiravir employs a distinct mechanism targeting the viral RNA polymerase.
Caption: Mechanisms of action for Cinanserin, Nirmatrelvir, and Molnupiravir.
Experimental Protocols
The determination of the therapeutic index relies on standardized in-vitro assays. Below are the detailed methodologies for the key experiments used to derive the CC50 and IC50 values.
1. Determination of 50% Cytotoxic Concentration (CC50)
This assay evaluates the toxicity of the compound on the host cells used for the antiviral assay (e.g., Vero E6 cells for SARS-CoV-2).
-
Cell Seeding: Plate host cells (e.g., Vero E6) in a 96-well plate at a density of 1.4 x 10^4 cells/well and incubate overnight.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Cinanserin) in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the compound.
-
Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 24-48 hours).[9]
-
Cell Viability Assessment: Quantify cell viability using a standard method such as the Cell Counting Kit-8 (CCK8) assay or MTT assay.[9] This involves adding the reagent to each well, incubating for a specified time, and then measuring the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the untreated control cells. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by fitting the data to a dose-response curve.[9]
2. Determination of 50% Inhibitory Concentration (IC50)
This assay measures the potency of the compound in inhibiting viral replication.
-
Cell Seeding: Seed host cells in a 96-well plate as described for the CC50 assay.
-
Infection and Treatment: Pre-treat the cells with serial dilutions of the test compound for 1 hour.[9] Subsequently, infect the cells with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI), for instance, an MOI of 1.[9]
-
Incubation: Incubate the infected cells in the presence of the compound for a set period (e.g., 24-48 hours) to allow for viral replication.[9]
-
Quantification of Viral Inhibition: The extent of viral replication is measured. This can be done through various methods:
-
Plaque Reduction Assay: Manually counting viral plaques to determine the reduction in infectious virus particles.
-
Cytopathic Effect (CPE) Inhibition Assay: Visually scoring the protection of cells from virus-induced damage.[5]
-
Quantitative PCR (qPCR): Measuring the reduction in viral RNA levels.
-
Immunofluorescence: Staining for viral antigens and quantifying the number of infected cells using automated imaging.[9]
-
-
Data Analysis: The results are normalized to the virus-infected, untreated control. The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined by plotting the data on a dose-response curve.[9]
Caption: Standard experimental workflow for determining the Selectivity Index (SI).
Comparative Evaluation and Conclusion
The data presented clearly indicates that while Cinanserin demonstrates antiviral activity against coronaviruses by inhibiting the 3CL protease, its therapeutic index is significantly lower than that of newer, more specifically designed antiviral compounds like Nirmatrelvir and Molnupiravir.[1][7] Nirmatrelvir, which targets the same viral enzyme as Cinanserin, exhibits substantially greater potency (a much lower IC50) without a corresponding increase in cytotoxicity, resulting in a vastly superior selectivity index.
Molnupiravir, with its alternative mechanism of inducing mutations in viral RNA, also shows a much more favorable selectivity index compared to Cinanserin. The higher SI values for these newer agents suggest a wider margin of safety and a greater likelihood of achieving therapeutic concentrations in vivo without causing significant toxicity to the host.
For researchers and drug development professionals, this comparison underscores the advancements made in antiviral drug design. While the repurposing of existing drugs like Cinanserin can be a valuable strategy for rapidly identifying potential antiviral candidates, the development of highly specific and potent inhibitors, as exemplified by Nirmatrelvir, often leads to compounds with a more desirable therapeutic profile. The experimental protocols detailed herein provide a foundational framework for the continued evaluation and comparison of novel antiviral compounds.
References
- 1. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinanserin - Wikipedia [en.wikipedia.org]
- 3. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. lowtoxinforum.com [lowtoxinforum.com]
- 7. Potency, Safety, and Pharmacokinetic Profiles of Potential Inhibitors Targeting SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Properties of Cinanserin and Other 5-HT2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Cinanserin and other prominent 5-HT2 antagonists, including Ketanserin and Sarpogrelate. While Cinanserin is a well-characterized 5-HT2A/2C receptor antagonist, its direct anti-inflammatory effects are less documented in publicly available literature compared to other antagonists in its class.[1] This guide synthesizes the available experimental data to offer a comparative perspective for research and development purposes.
Introduction to 5-HT2 Antagonists in Inflammation
The 5-HT2A receptor, a subtype of the serotonin receptor, is implicated in a variety of physiological processes, including inflammation. Its activation can lead to the production of pro-inflammatory mediators. Consequently, antagonists of the 5-HT2A receptor are being investigated for their potential therapeutic effects in inflammatory conditions. This guide focuses on a comparative analysis of Cinanserin, Ketanserin, and Sarpogrelate, summarizing their known anti-inflammatory activities and mechanisms of action.
Comparative Efficacy: A Review of Preclinical Data
Direct comparative studies of the anti-inflammatory potency of Cinanserin against other 5-HT2 antagonists are limited. However, preclinical studies on individual agents provide insights into their potential efficacy.
Data Summary
| Compound | Animal Model | Key Inflammatory Parameter | Dosage | Observed Effect | Reference |
| Ketanserin | Dextran Sodium Sulfate (DSS)-induced colitis in mice | Pro-inflammatory cytokines (TNF-α, IL-6) | Not specified | Attenuated progression of colitis, decreased cytokine release | [2][3] |
| Kaolin/carrageenan-induced arthritis in rats | Paw Edema | 1% and 3% topical application | 50-70% reduction in edema | [4] | |
| Sarpogrelate | Diabetic (db/db) mice with nephropathy | Macrophage infiltration, renal fibrosis | Not specified | Ameliorated diabetic nephropathy, reduced inflammation and fibrosis | |
| Patients with Peripheral Arterial Disease | hsCRP, IL-6 | Not specified | Significant decrease in hsCRP and IL-6 levels |
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of 5-HT2 antagonists are primarily attributed to the blockade of the 5-HT2A receptor, which in turn inhibits downstream signaling pathways involved in the inflammatory cascade.
Cinanserin
While direct studies on the anti-inflammatory mechanism of Cinanserin are scarce, its known antagonism of the 5-HT2A/2C receptors suggests a potential to interfere with serotonin-mediated pro-inflammatory processes.[1] Much of the recent research on Cinanserin has focused on its antiviral properties, particularly its ability to inhibit the 3C-like protease of SARS-CoV.[5]
Ketanserin
Studies on Ketanserin have elucidated a clearer anti-inflammatory mechanism. It has been shown to alleviate colitis in mice by inhibiting the activation of nuclear factor-κB (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3] Furthermore, Ketanserin has been observed to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[2][3]
Sarpogrelate
Sarpogrelate has demonstrated anti-inflammatory and anti-fibrotic effects, particularly in the context of vascular inflammation and diabetic nephropathy. Its mechanism is linked to the inhibition of macrophage activity and the reduction of inflammatory reactions.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of 5-HT2A receptor-mediated inflammation and its inhibition by antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This is a widely used preclinical model for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Model: Male Wistar rats (180-200g) are typically used.
-
Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.
-
Drug Administration: The test compound (e.g., a 5-HT2 antagonist) is administered, often intraperitoneally or orally, at a specified time before or after the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control (carrageenan only) group.
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This model is used to study intestinal inflammation, mimicking aspects of inflammatory bowel disease.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a period of 5-7 days.
-
Drug Administration: The test compound is administered daily, either orally or via another route.
-
Assessment of Colitis Severity: This includes daily monitoring of body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI). At the end of the study, colon length is measured, and histological analysis of the colon tissue is performed to assess inflammation and tissue damage.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue or serum are measured using methods like ELISA or qPCR.
Experimental Workflow Diagram
Caption: General workflow for in vivo evaluation of anti-inflammatory properties of 5-HT2 antagonists.
Conclusion and Future Directions
The available evidence suggests that 5-HT2 antagonists, such as Ketanserin and Sarpogrelate, possess significant anti-inflammatory properties, primarily through the blockade of the 5-HT2A receptor and subsequent inhibition of pro-inflammatory signaling pathways like NF-κB. While Cinanserin is a potent 5-HT2A/2C antagonist, there is a clear need for further research to specifically evaluate and quantify its anti-inflammatory effects in established preclinical models.
Future studies should aim to conduct direct, head-to-head comparisons of Cinanserin with other 5-HT2 antagonists to determine their relative potencies and therapeutic potential in various inflammatory conditions. Elucidating the precise molecular mechanisms underlying the potential anti-inflammatory actions of Cinanserin will be crucial for its further development as a therapeutic agent.
References
- 1. Cinanserin - Wikipedia [en.wikipedia.org]
- 2. Effects of ketanserin on experimental colitis in mice and macrophage function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ketanserin on experimental colitis in mice and macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical ketanserin attenuates hyperalgesia and inflammation in arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cinanserin's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cinanserin's mechanism of action with alternative compounds, emphasizing validation through knockout models. Experimental data is presented to support the comparisons, and detailed protocols for key experiments are provided.
Introduction to Cinanserin
Cinanserin is a compound historically characterized as a serotonin 5-HT2A and 5-HT2C receptor antagonist.[1] It exhibits a higher affinity for the 5-HT2A receptor subtype compared to the 5-HT2C receptor.[1] The 5-HT2 family of receptors are G-protein coupled receptors that mediate a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention in psychiatric disorders, thrombosis, and other conditions. The validation of a drug's on-target mechanism is a critical step in its development, providing confidence in its therapeutic potential and informing its clinical application. Genetic models, such as knockout (KO) mice, offer a powerful tool for this validation by allowing researchers to observe a drug's effects in the complete absence of its intended target.
The Gold Standard: Validation with Knockout Models
The most definitive method to validate that a drug's effects are mediated by a specific target is to administer the drug to an animal model in which that target has been genetically deleted (knocked out). If the drug's effects are absent or significantly attenuated in the knockout model compared to wild-type animals, it provides strong evidence for on-target activity.
On-Target Mechanism of Action: 5-HT2A/2C Receptor Antagonism
Cinanserin's primary proposed mechanism of action is the blockade of 5-HT2A and 5-HT2C receptors.
Signaling Pathway
Caption: Simplified 5-HT2A/2C receptor signaling cascade.
Comparative Binding Affinities of 5-HT2 Antagonists
The following table summarizes the in vitro binding affinities (Ki, nM) of cinanserin and two common alternative 5-HT2 antagonists, ketanserin and ritanserin. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference(s) |
| Cinanserin | 41 | ~2050 (50-fold lower than 5-HT2A) | [1][2] |
| Ketanserin | ~1-3 | ~30-60 | [3] |
| Ritanserin | 0.39 - 0.45 | 0.71 | [4][5] |
Validation Through Hypothetical Knockout Experiments
Based on the known behavioral phenotypes of 5-HT2A and 5-HT2C knockout mice, we can predict the outcomes of experiments with cinanserin.
Experimental Workflow
Caption: Workflow for validating drug mechanism using knockout models.
Predicted Outcomes in Knockout Models
| Behavioral Test | Known Effect of 5-HT2A/2C Antagonism in Wild-Type | Predicted Effect of Cinanserin in Wild-Type | Predicted Effect of Cinanserin in 5-HT2A/2C KO Mice |
| Head-Twitch Response (HTR) | Blocks 5-HT2A agonist-induced head twitches | Should block agonist-induced HTR | The agonist will not induce HTR, and cinanserin will have no effect to measure. |
| Elevated Plus Maze (EPM) | Anxiolytic-like effects (increased time in open arms) | Should increase time spent in open arms | The anxiolytic-like effect of cinanserin should be absent or significantly reduced. |
Off-Target Activity of Cinanserin
It is crucial to consider that drugs often have more than one molecular target. Cinanserin has been identified as an inhibitor of the 3C-like protease (3CLpro) of the SARS coronavirus.[6][7] This off-target activity is important to acknowledge as it could contribute to the overall pharmacological profile of the compound and may represent a potential therapeutic application in a different context.
| Off-Target | IC50 / KD | Reference(s) |
| SARS-CoV 3CLpro | IC50: ~5 µM; KD: 49.4 µM | [6][7] |
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity of a test compound for the 5-HT2A receptor.
Materials:
-
Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[8]
-
Radioligand: [3H]ketanserin.[9]
-
Non-specific binding control: 1 µM Ketanserin.[10]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Thaw the cell membrane preparation and resuspend in assay buffer.
-
In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and the radioligand ([3H]ketanserin, e.g., at 0.5 nM).[10]
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 1 µM ketanserin).
-
Incubate the plate for 60 minutes at room temperature.[10]
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo 5-HT2A receptor antagonist activity of a compound.
Materials:
-
Male C57BL/6J mice.[11]
-
5-HT2A receptor agonist (e.g., DOI).
-
Test compound (e.g., cinanserin) and vehicle.
-
Observation chambers (e.g., Plexiglas cylinders).[12]
-
Video recording equipment.[11]
Procedure:
-
Acclimate mice to the observation chambers for at least 10 minutes before drug administration.[12]
-
Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer the 5-HT2A agonist DOI (e.g., 1.0 mg/kg, s.c.).[11]
-
Immediately place the mice back into the observation chambers and record their behavior for a set period (e.g., 30 minutes).[11]
-
A head twitch is defined as a rapid, rotational movement of the head.
-
Two trained observers, blind to the treatment groups, should count the number of head twitches.
-
Compare the number of head twitches in the test compound group to the vehicle group. A significant reduction indicates 5-HT2A antagonist activity.
Elevated Plus Maze (EPM) Test
Objective: To evaluate the anxiety-like behavior in mice.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).[13]
-
Mice.
-
Video tracking software.[14]
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the test.[13][14]
-
Gently place a mouse onto the central platform of the maze, facing an open arm.[13]
-
Allow the mouse to freely explore the maze for 5 minutes.[15]
-
Record the session using a video camera positioned above the maze.
-
Use video tracking software to automatically score the time spent in the open and closed arms, and the number of entries into each arm.
-
Clean the maze with 70% ethanol between each trial to remove olfactory cues.[13]
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Conclusion
The validation of cinanserin's mechanism of action through knockout models remains an area for future investigation. Based on its in vitro binding profile and the known phenotypes of 5-HT2A and 5-HT2C knockout mice, it is hypothesized that the behavioral effects of cinanserin related to serotonin signaling would be abolished in these models. Such studies would provide definitive evidence for its on-target mechanism. Furthermore, the characterization of its off-target activity on the SARS-CoV 3CL protease highlights the importance of comprehensive target profiling in drug development. The experimental protocols provided in this guide offer a framework for researchers to conduct these and other relevant validation studies.
References
- 1. Cinanserin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ritanserin | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor binding assay [bio-protocol.org]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4.5.1. Head Twitch Response [bio-protocol.org]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 14. mmpc.org [mmpc.org]
- 15. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cinanserin Hydrochloride
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for the handling of Cinanserin Hydrochloride, a 5-HT2 receptor antagonist and an inhibitor of the 3C-like proteinase of the SARS coronavirus. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls. The following table summarizes the necessary precautions.
| Control Type | Specification | Purpose |
| Engineering Controls | Ensure adequate ventilation. Use in a well-ventilated area or under a fume hood. | To minimize inhalation of dust or aerosols. |
| Provide an accessible safety shower and eye wash station. | For immediate decontamination in case of accidental exposure. | |
| Eye/Face Protection | Safety goggles with side-shields. | To protect eyes from splashes or dust particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | To protect skin from accidental spills.[1] |
| Respiratory Protection | A suitable respirator should be used when dusts are generated. | To prevent inhalation of harmful dust.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
For long-term stability, store the powder form at -20°C and solutions in solvent at -80°C.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
2. Handling and Use:
-
Always handle this compound within a designated well-ventilated area or a chemical fume hood.
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly with soap and water after handling.[1][2]
-
Avoid contact with skin, eyes, and clothing.[2]
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the full personal protective equipment outlined above.
-
For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[2]
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.[1]
-
Decontaminate the spill area with a suitable cleaning agent.
4. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[1][2] |
5. Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1][2]
-
The substance should be sent to an approved waste disposal plant.[1][2]
-
Do not allow the chemical to enter drains or water sources, as it is very toxic to aquatic life with long-lasting effects.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
